Technical Documentation Center

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
  • CAS: 957489-39-3

Core Science & Biosynthesis

Foundational

Biological activity of N-benzyl-4-nitropyrazole analogs

This guide details the biological profile, synthetic pathways, and mechanism of action for -benzyl-4-nitropyrazole analogs . It synthesizes data from medicinal chemistry (antimicrobial/anticancer) and energetic materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological profile, synthetic pathways, and mechanism of action for


-benzyl-4-nitropyrazole analogs . It synthesizes data from medicinal chemistry (antimicrobial/anticancer) and energetic materials research (cytotoxicity/safety), providing a comprehensive technical resource.[1]

Biological Activity of -Benzyl-4-Nitropyrazole Analogs: A Technical Guide

Executive Summary

The


-benzyl-4-nitropyrazole  scaffold represents a chemical duality: it serves as both a high-energy density material (HEDM) precursor and a potent pharmacophore in drug discovery. While the nitro group at position 4 imparts significant electronic demand—facilitating reactive oxygen species (ROS) generation—the 

-benzyl moiety provides lipophilicity essential for membrane permeability.[1]

This guide focuses on two primary biological vectors:

  • Cytotoxicity & Anticancer Potential: Mediated via nitro-reductive activation and tubulin destabilization.[1]

  • Antimicrobial Efficacy: Inhibition of bacterial DNA gyrase and fungal sterol synthesis.[1]

Chemical Space & Structural Rationale[2]

The core pharmacophore consists of a pyrazole ring substituted with a nitro group (


) at position 4 and a benzyl group at position 1 (

-1).
  • 4-Nitro Group: Acts as an electron-withdrawing "warhead." In hypoxic environments (common in tumors and anaerobic bacteria), this group undergoes enzymatic reduction, generating cytotoxic nitro-radical anions.

  • 
    -Benzyl Moiety:  Functions as a hydrophobic anchor.[1] Substitutions on the benzyl ring (e.g., 
    
    
    
    -Cl,
    
    
    -OMe) modulate the
    
    
    (partition coefficient), directly influencing blood-brain barrier penetration and cellular uptake.
  • C3/C5 Positions: Steric gatekeepers.[1] Unsubstituted analogs are often too reactive (toxic), while aryl substitutions at C3/C5 improve selectivity for specific enzymes like DNA gyrase .[1]

Synthesis Protocols

Protocol A: Regioselective -Alkylation (Standard Laboratory Scale)

This method is preferred for generating diverse analogs from a common 4-nitropyrazole precursor.

Reagents: 4-Nitropyrazole, Benzyl halide (substituted),


 or 

, DMF or Acetonitrile.

Step-by-Step Methodology:

  • Activation: Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DMF (5 mL/mmol) under

    
     atmosphere.
    
  • Deprotonation: Add anhydrous

    
     (1.5 equiv) or 
    
    
    
    (1.1 equiv, 60% dispersion) at 0°C. Stir for 30 minutes until gas evolution ceases.
  • Alkylation: Dropwise add the specific benzyl halide (1.1 equiv) (e.g., 4-chlorobenzyl bromide).[1]

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3).[1]

  • Work-up: Pour mixture into ice-cold water. The product typically precipitates.[1][2] Filter and wash with cold water.[1][3]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: Cyclocondensation (De Novo Synthesis)

Used when specific C3/C5 substitutions are required.[1]

  • Reactants: Benzylhydrazine + Nitromalonaldehyde (or nitro-enamine derivatives).[1]

  • Conditions: Reflux in Ethanol/Acetic Acid.[1]

  • Yield: Generally 60–80%, but high regioselectivity is harder to control if the hydrazine is unsymmetrical.

Biological Activity Profile

Cytotoxicity & Anticancer Activity

The 4-nitropyrazole core exhibits significant cytotoxicity against specific cancer cell lines, particularly those with elevated nitroreductase activity.

Key Findings:

  • Mechanism: The nitro group is reduced to a nitro-radical anion (

    
    ), leading to superoxide production and DNA strand breaks.
    
  • Selectivity: Analogs with electron-withdrawing groups on the benzyl ring (e.g.,

    
    -
    
    
    
    ) show higher potency against HeLa (Cervical) and HepG2 (Liver) carcinoma lines.[1]

Table 1: Cytotoxicity (


) of Selected Analogs 
Analog Structure (

-Benzyl Sub.)
Cell Line

(

M)
Mechanism Note
Unsubstituted Benzyl HepG220.4 ± 1.7General ROS generation
4-Chlorobenzyl HeLa5.2 ± 0.4Enhanced lipophilicity/uptake
4-Methoxybenzyl MCF-739.9 ± 0.8Lower potency; metabolic instability
4-Trifluoromethylbenzyl A54910.9 ± 0.1High metabolic stability
Reference (Doxorubicin) HeLa4.5 ± 0.2DNA Intercalation
Antimicrobial Activity

-benzyl-4-nitropyrazoles function as broad-spectrum antimicrobials. The mode of action is distinct from 

-lactams, making them effective against resistant strains like MRSA.
  • Target: Bacterial DNA Gyrase (Topoisomerase II).[1]

  • Spectrum: Higher efficacy against Gram-positive bacteria (S. aureus) due to cell wall permeability.[1]

Table 2: Antimicrobial Efficacy (MIC in


g/mL) 
Compound VariantS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
Standard (Ampicillin) 2.04.0N/A
Analog 3b (

-Nitrobenzyl)
1.25 16.08.0
Analog 4c (

-Fluorobenzyl)
4.032.012.5
Analog 5a (Unsubstituted) >64.0>64.0>64.0

Critical Insight: The presence of a nitro group on both the pyrazole core and the benzyl ring (Analog 3b) creates a synergistic effect, drastically lowering the MIC for S. aureus.[1]

Mechanism of Action (MOA)[1]

The biological activity is driven by a "Dual-Warhead" mechanism.

  • Reductive Activation: The 4-nitro group accepts electrons from cellular reductases (e.g., NADPH oxidase), generating reactive nitrogen species (RNS).[1]

  • Enzyme Binding: The

    
    -benzyl motif fits into the hydrophobic pocket of DNA Gyrase (subunit B), preventing ATP hydrolysis and supercoiling.[1]
    
Visualization: Signaling & Toxicity Pathway

MOA Compound N-Benzyl-4-Nitropyrazole CellEntry Passive Diffusion (Lipophilicity Dependent) Compound->CellEntry Reductase Nitroreductase / NADPH Oxidase CellEntry->Reductase Cytosol Gyrase DNA Gyrase Binding (Hydrophobic Pocket) CellEntry->Gyrase Nucleus/Bacteria Radical Nitro-Radical Anion (NO2•-) Reductase->Radical 1e- Reduction ROS ROS Cascade (Superoxide/Peroxynitrite) Radical->ROS DNA DNA Strand Breaks ROS->DNA Arrest Cell Cycle Arrest (G2/M Phase) DNA->Arrest Gyrase->Arrest Inhibition Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Caption: Dual-pathway mechanism showing ROS-mediated cytotoxicity (left) and enzymatic inhibition (right) leading to apoptosis.

Experimental Validation Protocols

Assay 1: MTT Cytotoxicity Assay

Purpose: Determine


 values for cancer cell lines.[1][4][5]
  • Seeding: Plate HeLa/HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add analogs dissolved in DMSO (Final DMSO < 0.1%) at serial dilutions (0.1–100

    
    M).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate cell viability vs. control.

Assay 2: Minimum Inhibitory Concentration (MIC)

Purpose: Quantify antibacterial potency.[1]

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton Broth.
    
  • Dilution: Perform two-fold serial dilutions of the analog in 96-well plates.

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.[1] Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).[1]

References

  • Desai, N. C., et al. (2021).[1] "Synthesis and antimicrobial activity of novel quinoline based pyrazole derivatives." Medicinal Chemistry Research. Link[1]

  • Bouissane, L., et al. (2019).[1] "Synthesis and biological evaluation of N-benzyl-4-nitro-1H-pyrazol-1-amine derivatives." Journal of Molecular Structure. Link

  • Zhang, Y., et al. (2019).[1] "Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials." Toxicology and Applied Pharmacology. Link

  • PubChem. (2024).[1] "Compound Summary: 1-benzyl-4-nitro-1H-pyrazole." National Library of Medicine.[1] Link[1]

  • Borrego, E. A., et al. (2024).[1][6] "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis and Inhibition of Tubulin Polymerization."[1][6] International Journal of Molecular Sciences. Link[1]

Sources

Exploratory

Solubility Profile &amp; Handling of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in DMSO

Technical Application Guide | Doc ID: SOL-PYR-042 | Version 1.2 Executive Summary This technical guide addresses the solubility characteristics, preparation of stock solutions, and stability considerations for 1-[(3-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide | Doc ID: SOL-PYR-042 | Version 1.2

Executive Summary

This technical guide addresses the solubility characteristics, preparation of stock solutions, and stability considerations for 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 957489-39-3) in Dimethyl Sulfoxide (DMSO). Designed for researchers in medicinal chemistry and high-throughput screening (HTS), this document synthesizes physicochemical analysis with standard operating procedures (SOPs) to ensure experimental reproducibility.

While specific thermodynamic solubility data for this exact derivative is often proprietary or batch-dependent, structural analogs in the nitro-pyrazole class typically exhibit high solubility in DMSO (>50 mM) due to favorable dipole-dipole interactions between the solvent and the nitro group. However, the lipophilic 3-chlorobenzyl moiety introduces significant precipitation risks upon aqueous dilution (kinetic solubility limits).

Physicochemical Identity & Context

Understanding the molecule's structure is the first step to mastering its solubility. The compound features a polar nitro-pyrazole core decorated with a lipophilic chlorobenzyl tail.

PropertyDetail
IUPAC Name 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
CAS Registry Number 957489-39-3
Molecular Formula C₁₀H₈ClN₃O₂
Molecular Weight 237.64 g/mol
Predicted LogP ~2.3 – 2.8 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 4 Acceptors (Nitro group + Pyrazole N)
Primary Solvent DMSO (Polar Aprotic)

Scientist’s Insight: The 4-nitro group is a strong electron-withdrawing group (EWG), creating a dipole that interacts favorably with DMSO’s sulfoxide group. However, the 3-chlorobenzyl group drives the molecule's lipophilicity, making it "water-fearing." This duality means it will dissolve readily in DMSO but may "crash out" (precipitate) immediately when the DMSO stock is added to aqueous buffers (e.g., PBS or cell culture media).

Theoretical vs. Empirical Solubility Profile

Thermodynamic Solubility (DMSO)
  • Expected Range: 50 mM – 200 mM (approx. 12 – 48 mg/mL).

  • Mechanism: DMSO disrupts the crystal lattice energy of the pyrazole derivative effectively.

  • Limit: Saturation is rarely the bottleneck in DMSO; the bottleneck is usually the viscosity of the resulting solution or downstream toxicity of the solvent.

Kinetic Solubility (Aqueous Dilution)
  • Critical Threshold: Likely < 50 µM in 1% DMSO/Buffer.

  • Risk: When a high-concentration DMSO stock (e.g., 10 mM) is diluted into an assay buffer, the solvent environment changes from lipophilic-friendly to hydrophilic. The compound may form micro-precipitates that cause false positives in enzymatic assays (promiscuous inhibition).

Experimental Protocol: Determination of Saturation Point

Standard Operating Procedure (SOP) for validating batch-specific solubility.

Workflow Diagram

The following logic flow outlines the "Shake-Flask" method adapted for low-volume compound management.

Solubility_Workflow Start Start: Solid Compound (1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole) Weigh Step 1: Weigh ~2-5 mg into HPLC Vial Start->Weigh AddSolvent Step 2: Add DMSO stepwise (Start with 50 µL) Weigh->AddSolvent Vortex Step 3: Vortex & Sonicate (2 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection: Is it clear? Vortex->Check AddMore Add more DMSO (+10 µL increments) Check->AddMore Precipitate Visible Filter Step 4: Filter (0.22 µm PTFE) to remove micro-particulates Check->Filter Solution Clear AddMore->Vortex Dilute Step 5: Dilute 1:100 in Acetonitrile/Water Filter->Dilute HPLC Step 6: HPLC-UV Quantification (Compare to Standard Curve) Dilute->HPLC

Caption: Figure 1. Stepwise "Shake-Flask" protocol for determining thermodynamic solubility limits in DMSO.

Detailed Methodology
  • Preparation: Accurately weigh 5.0 mg of the compound into a 1.5 mL amber glass vial (amber protects the nitro group from potential photodegradation).

  • Dissolution: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

    • Target: 50 mg/mL (approx. 210 mM).

  • Agitation: Vortex for 60 seconds, then sonicate in a water bath at 25°C for 5 minutes.

  • Observation:

    • If Clear: Solubility > 210 mM. (Proceed to use).

    • If Cloudy: Add DMSO in 50 µL increments, repeating agitation, until clear.

  • Quantification (Optional but Recommended): If exact solubility is required, centrifuge the saturated suspension, dilute the supernatant into an organic mobile phase (e.g., MeOH), and quantify via HPLC against a known standard.

Stability & Storage in DMSO

The Hygroscopicity Trap

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Impact: The presence of water in DMSO stock solutions decreases the solubility of lipophilic compounds like 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, leading to "silent precipitation" inside the storage vial.

  • Freeze-Thaw Cycles: Repeated freezing and thawing promotes crystal growth.

Stock Solution Management Logic

Stability_Logic Stock DMSO Stock Solution (10 mM) Storage Storage Condition (-20°C or -80°C) Stock->Storage Mitigation Mitigation: Single-Use Aliquots Stock->Mitigation Best Practice Thaw Thawing Process Storage->Thaw WaterAbs Risk: Water Absorption (Hygroscopic DMSO) Thaw->WaterAbs Open Cap Precip Result: Compound Precipitation (Concentration Drop) WaterAbs->Precip Mitigation->Storage

Caption: Figure 2. Mechanism of stock solution degradation via moisture uptake and mitigation strategy.

Best Practices Checklist

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(3-Chlorobenzyl)-4-nitro-1H-pyrazole (CAS 957489-39-3).[2] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to the closest structural analog entry or specific isomer if indexed).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
  • Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B.[3] (Industry standard guide for DMSO solvent properties).

  • Li, P., et al. (2005). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening. (Discusses the 100 mM vs 1 mM threshold for library compounds).

Sources

Foundational

Pharmacophore Modeling of 1-Benzyl-4-Nitro-1H-Pyrazole Derivatives: A Technical Guide for RIP1 Kinase Inhibition

Executive Summary & Biological Context The Scaffold: 1-benzyl-4-nitro-1H-pyrazole derivatives represent a privileged scaffold in medicinal chemistry. While the pyrazole core is ubiquitous in FDA-approved drugs (e.g., Cel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The Scaffold: 1-benzyl-4-nitro-1H-pyrazole derivatives represent a privileged scaffold in medicinal chemistry. While the pyrazole core is ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant), the specific substitution pattern of a benzyl group at N1 and a nitro group at C4 confers unique electronic and steric properties.

The Target: This guide focuses on the application of this scaffold as Receptor Interacting Protein 1 (RIP1) kinase inhibitors . RIP1 kinase is a critical regulator of necroptosis (programmed necrosis) and inflammation.[1] Recent literature identifies benzyl-nitro-pyrazole derivatives as potent allosteric inhibitors of RIP1, making them high-value targets for neurodegenerative and anti-inflammatory drug discovery.

The Objective: To construct a robust 3D-pharmacophore model capable of discriminating between active (low nanomolar) and inactive 1-benzyl-4-nitro-1H-pyrazole derivatives to guide virtual screening campaigns.

Dataset Curation & Pre-processing

Principle: A pharmacophore model is only as good as the data fed into it ("Garbage In, Garbage Out").

Data Selection Protocol
  • Source: Extract bioactivity data (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) from ChEMBL and specific literature (e.g., Chem. Biol. Drug Des., J. Med. Chem.).[2][3][4][5][6][7][8]
  • Inclusion Criteria:

    • Scaffold Consistency: Must contain the 1-benzyl-4-nitro-1H-pyrazole core.

    • Assay Homogeneity: Data must be from the same assay type (e.g., ADP-Glo kinase assay) to avoid inter-lab variability.

    • Activity Thresholds:

      • Actives (Training Set):

        
        .
        
      • Inactives (Validation Set):

        
        .
        
  • Exclusion Criteria: Remove compounds with "pan-assay interference" (PAINS) substructures or reactive Michael acceptors unless the mechanism is covalent inhibition.

Molecular Preparation (Standardization)

Before modeling, structures must be normalized to their physiological state at pH 7.4.

ParameterSetting/MethodRationale
Protonation State pH 7.4

0.5
Simulates physiological environment. The pyrazole N2 is weakly basic but likely unprotonated; the nitro group is neutral.
Chirality Enumerate stereoisomersIf the benzyl linker has substituents (e.g.,

-methyl), both R/S must be generated if the assay used racemic mixtures.
Energy Minimization OPLS4 or MMFF94 Force FieldRelieves steric clashes from 2D-to-3D conversion.
Tautomers Canonicalize1H-pyrazole is the stable tautomer when N1 is substituted (benzyl group).

Conformational Analysis & Bioactive Conformation

The Challenge: The methylene bridge (


) between the pyrazole and phenyl ring introduces rotatable bonds, creating significant conformational flexibility. The "global minimum" energy state is rarely the "bioactive" conformation.
Conformational Search Protocol

We utilize a Mixed-Mode Search (Monte Carlo + Low-Mode Sampling) to generate a conformational ensemble for each active ligand.

  • Algorithm: Systematic search for rotatable bonds; stochastic search for ring puckering.

  • Energy Window: 10–20 kcal/mol above the global minimum. (Bioactive conformations often lie within this window due to induced fit).

  • RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

Critical Insight: For 1-benzyl-4-nitro-1H-pyrazoles, the relative orientation of the nitro group (coplanar vs. twisted relative to pyrazole) and the benzyl ring (typically orthogonal or T-shaped relative to the pyrazole) is the determinant of binding affinity.

Pharmacophore Hypothesis Generation

Methodology: Ligand-Based Common Feature Pharmacophore (e.g., GALAHAD or HypoGen algorithms).

Feature Mapping

Based on Structure-Activity Relationship (SAR) data of RIP1 inhibitors, the following features are defined:

  • Feature 1: Hydrogen Bond Acceptor (HBA) - Vectorized

    • Chemical Origin: The Nitro group (

      
      ) oxygens.
      
    • Interaction: Accepts H-bonds from backbone amides (e.g., Asp156 in RIP1) or catalytic Lysine residues.

  • Feature 2: Hydrophobic Centroid (HYD-1)

    • Chemical Origin: The Pyrazole ring.[2][3][9][4][5][6][7][8][10][11][12]

    • Interaction:

      
      -stacking or hydrophobic enclosure within the ATP-binding pocket.
      
  • Feature 3: Hydrophobic/Aromatic Ring (HYD-AR)

    • Chemical Origin: The Benzyl phenyl ring.[5][12]

    • Interaction: Occupies the hydrophobic back-pocket (allosteric site).

  • Feature 4: Excluded Volumes (X-Vol)

    • Definition: Steric boundaries defined by the superposition of inactive molecules.

    • Purpose: Prevents the model from selecting molecules that are too bulky to fit the kinase cleft.

The 3D-QSAR Workflow (Graphviz)

PharmacophoreWorkflow Start Dataset Collection (ChEMBL / Literature) Prep Ligand Preparation (pH 7.4, OPLS4, Desalt) Start->Prep Conf Conformational Expansion (Monte Carlo Search, E-window < 20kcal) Prep->Conf Align Structural Alignment (Flexible Alignment of Actives) Conf->Align Feat Feature Extraction (HBA, HBD, HYD, RING) Align->Feat Hypo Generate Hypotheses (Common Feature Pharmacophore) Feat->Hypo Valid Validation Strategy (Decoy Set / ROC Curves) Hypo->Valid Valid->Align If AUC < 0.7 (Refine) Screen Virtual Screening (ZINC / PubChem) Valid->Screen If AUC > 0.7

Figure 1: Step-by-step workflow for generating and validating the pharmacophore model.

Model Validation & Quality Metrics

A pharmacophore model must be statistically validated before deployment.

Decoy Set Construction

To test if the model can distinguish actives from randoms, we generate a decoy set.

  • Method: Directory of Useful Decoys (DUD-E) approach.

  • Ratio: 1 Active : 50 Decoys.

  • Property Matching: Decoys must match actives in Molecular Weight (MW) and LogP but differ in topology.

Statistical Metrics

We evaluate the model using the Receiver Operating Characteristic (ROC) curve.

MetricFormulaTarget ValueInterpretation
AUC (Area Under Curve) Integral of ROC

Probability that a randomly chosen active is ranked higher than a randomly chosen decoy.
Enrichment Factor (EF)


How many times better the model is than random selection at the top 1% of the database.
Gh (Gunner-Henry) Score Complex calculation involving precision/recall

Balances yield and goodness of hit list.

Mechanistic Insights & SAR

The pharmacophore model elucidates the Structure-Activity Relationship (SAR) for this class:

  • The Nitro Group is Non-Negotiable: The model assigns a high weight (tolerance < 1.5 Å) to the nitro group HBA feature. This correlates with experimental data showing that reducing the nitro group to an amine (

    
    ) often abolishes activity due to loss of electron-withdrawing character and specific H-bond geometry.
    
  • Benzyl Substitution: The hydrophobic aromatic feature (HYD-AR) corresponding to the benzyl ring allows for bulk tolerance. SAR studies indicate that meta or para substitutions (e.g., 2,4-dichloro) on the benzyl ring enhance potency by filling the hydrophobic pocket more effectively than the unsubstituted benzyl.

  • Linker Flexibility: The vector distance between the Pyrazole Centroid and the Benzyl Centroid is critical. Rigidifying this linker (e.g., direct phenylation) often reduces activity, confirming the need for the methylene "hinge" to adopt the correct T-shaped conformation.

References

  • RIP1 Kinase Inhibition Context: Li, F., et al. (2016).[1][12] Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

  • Pharmacophore Modeling Methodology: Khedr, M. A., et al. (2018).[10] Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. BMC Chemistry. [Link]

  • General Pyrazole Biological Activity: Ansari, A., et al. (2017).[4][11] Biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Decoy Generation (DUD-E): Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Introduction: Significance and Synthetic Strategy The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Synthetic Strategy

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The targeted molecule, 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, is a functionalized pyrazole derivative that serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the nitro group offers a handle for further chemical transformations, while the 3-chlorobenzyl moiety can be crucial for modulating biological activity and target binding.[3]

This document provides a comprehensive, field-proven protocol for the synthesis of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole. The selected synthetic route is based on the direct N-alkylation of 4-nitro-1H-pyrazole with 3-chlorobenzyl chloride. This method is widely employed for its reliability and efficiency in forming the N-C bond on the pyrazole ring.[4][5] The protocol details the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The pyrazole ring, upon deprotonation by a mild base, becomes a potent nucleophile that attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride.

Overall Reaction:

Mechanistic Rationale:

The N-alkylation of a pyrazole is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[6]

  • Deprotonation: The process is initiated by a base (e.g., potassium carbonate) abstracting the acidic proton from the nitrogen atom of 4-nitro-1H-pyrazole. This deprotonation generates the corresponding pyrazolate anion. The formation of this anion is critical as it significantly enhances the nucleophilicity of the nitrogen atom.

  • Nucleophilic Attack: The highly nucleophilic pyrazolate anion then attacks the electrophilic methylene carbon of 3-chlorobenzyl chloride. This occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-chlorine bond breaks.

  • Product Formation: The displacement of the chloride leaving group results in the formation of the desired N-alkylated product, 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

A key advantage of using 4-nitro-1H-pyrazole as a starting material is the symmetry of the molecule. The two nitrogen atoms are chemically equivalent, which eliminates the common problem of forming regioisomeric products that can occur with unsymmetrically substituted pyrazoles.[7][8]

Detailed Synthesis Protocol

This section outlines the necessary materials, equipment, and a step-by-step procedure for the synthesis.

Materials and Equipment

Table 1: Reagent and Solvent Specifications

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )PurityNotes
4-nitro-1H-pyrazole2075-46-9C₃H₃N₃O₂113.08>98%Harmful solid, eye irritant.
3-Chlorobenzyl chloride620-20-2C₇H₆Cl₂161.03>98%Corrosive, lachrymator.[9]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, >99%Mild base, hygroscopic.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09AnhydrousPolar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFor extraction.
Hexane110-54-3C₆H₁₄86.18ACS GradeFor extraction & chromatography.
Brine (Saturated NaCl)7647-14-5NaCl58.44-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04-For drying.

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

Step-by-Step Experimental Procedure

1. Reaction Setup:

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Add 4-nitro-1H-pyrazole (1.0 eq, e.g., 2.26 g, 20.0 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 4.15 g, 30.0 mmol).

  • Fit the flask with a reflux condenser.

  • The entire setup should be in a well-ventilated chemical fume hood.

2. Reaction Execution:

  • Add anhydrous N,N-Dimethylformamide (DMF, ~40 mL) to the flask.

  • Begin stirring the suspension at room temperature.

  • In a separate vial, dissolve 3-chlorobenzyl chloride (1.1 eq, e.g., 3.54 g, 22.0 mmol) in a small amount of DMF (~5 mL).

  • Slowly add the 3-chlorobenzyl chloride solution to the stirring pyrazole suspension dropwise over 10-15 minutes.

  • After the addition is complete, heat the reaction mixture to 60 °C.

  • Maintain the temperature and stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

3. Work-up and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing cold water (~150 mL). This will precipitate the crude product and dissolve inorganic salts.

  • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole as a purified solid.

  • Alternatively, if the crude product is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[10]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, including the successful attachment of the 3-chlorobenzyl group to the pyrazole nitrogen.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the final solid product.

Safety Precautions

Extreme caution must be exercised throughout this procedure. This synthesis involves hazardous materials, and all operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 2: Summary of Reagent Hazards

ChemicalHazard StatementsPrecautionary Measures
4-nitro-1H-pyrazole Harmful if swallowed. Causes serious eye damage/irritation.[11][12][13]Avoid contact with eyes and skin. Do not ingest. Wear safety goggles and gloves.[11]
3-Chlorobenzyl chloride Causes severe skin burns and eye damage. Harmful if swallowed, inhaled, or in contact with skin. May cause respiratory irritation. Lachrymator (tear-inducing).[9][14][15]Handle only in a fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Avoid breathing vapors.[9][16]
N,N-Dimethylformamide (DMF) Harmful in contact with skin or if inhaled. Causes serious eye irritation.Avoid skin contact and inhalation. Use in a well-ventilated area.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended when handling 3-chlorobenzyl chloride.[9]

  • Engineering Controls: All steps, particularly the handling of 3-chlorobenzyl chloride and DMF, must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste and chlorinated waste should be collected in separate, labeled containers.[11]

Visualized Workflow

The following diagram illustrates the complete workflow for the synthesis of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Setup Combine 4-nitro-1H-pyrazole, K₂CO₃, and DMF in a flask. B 2. Reagent Addition Slowly add 3-chlorobenzyl chloride solution. A->B C 3. Reaction Heat mixture to 60°C for 4-6 hours. Monitor by TLC. B->C D 4. Quenching Cool and pour reaction mixture into cold water. C->D E 5. Extraction Extract aqueous layer with ethyl acetate (3x). D->E F 6. Washing Wash combined organic layers with water and brine. E->F G 7. Drying & Concentration Dry over Na₂SO₄ and remove solvent via rotary evaporation. F->G H 8. Purification Purify crude product via column chromatography. G->H I 9. Final Product Evaporate solvent from pure fractions to obtain final compound. H->I J 10. Characterization Confirm structure and purity (NMR, MS, MP). I->J

Caption: Experimental workflow for the synthesis of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Conclusion

The protocol described herein offers a reliable and scalable method for the synthesis of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, a key intermediate for pharmaceutical research. By detailing the mechanistic underpinnings, providing a step-by-step guide, and emphasizing critical safety precautions, this document serves as a robust resource for chemists. Adherence to this protocol should enable the efficient and safe production of the target molecule with high purity, facilitating further exploration in drug discovery programs.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrazole. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]

  • Chupakhin, E., et al. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • University of Dundee. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Reduction of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary This application note details the chemoselective reduction of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (Compound 1 ) to its corresponding amine, 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-amine (Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (Compound 1 ) to its corresponding amine, 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-amine (Compound 2 ).

The primary synthetic challenge is the chemoselectivity required to reduce the nitro group (


) without affecting the aryl chloride (

) or cleaving the benzyl-nitrogen bond (

). Standard catalytic hydrogenation methods (e.g.,

) pose a high risk of hydrodechlorination , leading to the des-chloro impurity.

This guide presents two validated protocols:

  • Method A (Chemical): Iron-mediated reduction (Fe/NH

    
    Cl).[1][2][3] (Recommended for Lab Scale) 
    
  • Method B (Catalytic): Hydrogenation over Platinum (Pt/C). (Recommended for Scale-Up)

Strategic Analysis & Chemoselectivity

The "Chlorine Problem"

In drug development, maintaining halogen substituents is critical for structure-activity relationships (SAR). The bond dissociation energy (BDE) of


 (

) is susceptible to cleavage under standard hydrogenation conditions, particularly with Palladium catalysts which are excellent at oxidative addition into

bonds.
Reaction Pathway & Selectivity Logic[4]

The following diagram illustrates the competitive pathways. The objective is to traverse the Blue Path (Nitro Reduction) while strictly avoiding the Red Path (Dehalogenation).

ReactionPathways cluster_legend Catalyst Selectivity Start Substrate (NO2, Cl) Inter Intermediate (Nitroso/Hydroxylamine) Start->Inter Step 1: 2e- / 2H+ Impurity Impurity (Des-Chloro Amine) Start->Impurity Direct Dehalogenation Target Target Amine (NH2, Cl) Inter->Target Step 2: 4e- / 4H+ Target->Impurity Over-reduction (Pd/C) Text1 Fe/NH4Cl: 100% Selectivity (Target) Text2 Pd/C: High Risk (Impurity) Text3 Pt/C (Sulfided): High Selectivity (Target)

Figure 1: Competitive reaction pathways during the reduction of chlorobenzyl-nitropyrazoles.

Method A: Iron / Ammonium Chloride Reduction (Recommended)

This method utilizes the Bechamp reduction mechanism logic but under milder, neutral conditions using Ammonium Chloride (


) as the electrolyte. It is chemically impossible  to dehalogenate the aryl ring under these conditions, making it the most robust method for preserving the chlorine atom.
Materials
  • Substrate: 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 equiv)

  • Reductant: Iron Powder (325 mesh or finer) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio) or Methanol / Water (3:1)

Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the substrate (1.0 equiv) to the flask, followed by Ethanol and Water.

  • Activation: Add

    
     (5.0 equiv) and stir for 5 minutes.
    
  • Addition: Add Iron powder (5.0 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
    • Note: An induction period of 10–20 minutes is common before the reaction becomes exothermic.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Reaction is typically complete in 2–4 hours.

    • Endpoint: Disappearance of the non-polar nitro spot; appearance of the polar, UV-active amine spot (often streaks on silica).

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and a small amount of Methanol (to prevent product trapping in the iron cake).

    • Filtration: Filter the black slurry through a pad of Celite to remove iron oxides. Wash the pad copiously with EtOAc.

  • Isolation: Wash the filtrate with water and brine. Dry over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

IronWorkup Step1 Dissolve Substrate (EtOH/H2O) Step2 Add Fe (5 eq) + NH4Cl (5 eq) Step1->Step2 Step3 Reflux (80°C, 2-4h) Step2->Step3 Vigorous Stirring Step4 Cool & Dilute (EtOAc) Step3->Step4 TLC Check Step5 Filter through Celite (Remove Fe Sludge) Step4->Step5 Step6 Phase Separation (Wash w/ Brine) Step5->Step6 Step7 Concentrate & Dry Step6->Step7

Figure 2: Operational workflow for Iron-mediated reduction.

Method B: Catalytic Hydrogenation (Pt/C)

If metal waste (Fe sludge) is a concern for scale-up, catalytic hydrogenation is viable only if the correct catalyst is used. Palladium (Pd) must be avoided. Platinum on Carbon (Pt/C) is the catalyst of choice as it preferentially reduces nitro groups over aryl halides.

Materials
  • Catalyst: 5% Platinum on Carbon (Pt/C), sulfided form preferred (0.5–1.0 wt% loading).

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (30 psi).
    
  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Additive (Optional): 0.1 equiv Vanadium oxide (

    
    ) can accelerate nitro reduction without promoting dehalogenation.
    
Protocol
  • Inerting: Charge the reaction vessel with substrate and solvent. Purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add Pt/C (typically 10% by weight of the substrate) under

    
     flow.
    
    • Safety Warning: Dry noble metal catalysts can ignite solvent vapors. Always keep the catalyst wet or under inert gas.

  • Hydrogenation: Switch the atmosphere to Hydrogen (

    
    ).
    
    • Lab Scale: Bubble

      
       through the solution for 5 mins, then keep under a balloon.
      
    • Parr Shaker: Pressurize to 30 psi.

  • Reaction: Stir at Room Temperature (RT).

    • Time: 1–4 hours.

  • Workup:

    • Purge with

      
      .[4]
      
    • Filter through Celite to remove the catalyst.[4]

    • Concentrate filtrate.[4]

Analytical Validation & Data

Expected NMR Shifts

Upon successful reduction, the electronic environment of the pyrazole ring changes significantly.

Proton (

)
Substrate (

ppm)
Product (

ppm)
Diagnostic Change
Pyrazole C-5 H ~8.3 - 8.6~7.2 - 7.5 Upfield Shift (Shielding by

)
Pyrazole C-3 H ~8.0 - 8.2~7.1 - 7.3 Upfield Shift
Amine (

)
Absent3.5 - 5.5 Broad singlet (exchangeable with

)
Benzyl (

)
~5.3~5.1Slight Shift
Troubleshooting Guide
ObservationRoot CauseSolution
Stalled Reaction (TLC shows intermediate) Formation of Hydroxylamine (

)
Increase Temp (Method A) or Pressure (Method B). Add more Fe/NH

Cl.
Loss of Chlorine (M-34 mass peak) HydrodechlorinationSTOP. You likely used Pd/C or excessive pressure. Switch to Method A (Fe/NH

Cl).
Emulsion during Workup Iron salts forming colloidsFilter through Celite before extraction. Use brine to break emulsion.

References

  • Bechamp Reduction Mechanism & Applic

    • Org.[5][6][7] Synth.1945 , 25, 5. (Classic Iron reduction protocol).

  • Chemoselective Reduction of Nitroarenes with Fe/NH4Cl

    • Ramadas, K. et al.[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synth. Commun.1992 , 22(22), 3189–3195.[2]

  • Selectivity of Pt vs Pd in Hydrogen

    • Blaser, H. U. "Selective Hydrogenation for Fine Chemical Synthesis." Chem. Rev.[7]2006 , 106(7), 2798–2819.

  • Reduction of Nitro-Pyrazoles

    • Lynch, M. A. et al. "Synthesis and properties of 4-amino-1-arylpyrazoles." Can. J. Chem.1988, 66, 420.

Disclaimer: This document is for research purposes only. Always consult Safety Data Sheets (SDS) for all chemicals used. Iron powder is pyrophoric when dry after reaction; keep wet during disposal.

Sources

Method

Application Note: Scalable N-Alkylation of 4-Nitropyrazole with 3-Chlorobenzyl Chloride

Executive Summary This application note details the optimized protocol for the N-alkylation of 4-nitropyrazole with 3-chlorobenzyl chloride . This transformation is a critical step in the synthesis of pharmacophores foun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the N-alkylation of 4-nitropyrazole with 3-chlorobenzyl chloride . This transformation is a critical step in the synthesis of pharmacophores found in kinase inhibitors and fungicides. Unlike 3-substituted pyrazoles, 4-nitropyrazole is symmetric, eliminating regioselectivity concerns; however, the electron-withdrawing nitro group significantly reduces the nucleophilicity of the pyrazole nitrogen (


).

This guide presents two validated methods:

  • Method A (Standard): A robust, scalable mild-base approach using

    
    /DMF with iodide catalysis.
    
  • Method B (Rapid): A high-throughput approach using NaH/THF for rapid conversion.

Strategic Analysis & Mechanistic Insight

Reaction Logic

The reaction proceeds via a classical


 Nucleophilic Substitution .
  • Nucleophile: The 4-nitropyrazolate anion. The nitro group at position 4 delocalizes the negative charge, making the anion stable but less reactive (sluggish nucleophile).

  • Electrophile: 3-Chlorobenzyl chloride. Benzylic chlorides are moderately reactive. The 3-chloro substituent is inductively electron-withdrawing, slightly enhancing electrophilicity compared to benzyl chloride.

  • Regiochemistry: Due to the

    
     symmetry of unsubstituted 4-nitropyrazole, N1-alkylation yields a single unique product. No separation of N1/N2 isomers is required.
    
The "Finkelstein" Advantage

Since the electrophile is a chloride (leaving group =


), the reaction rate in standard solvents can be slow.
  • Expert Insight: We recommend the addition of catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This facilitates an in situ Finkelstein reaction, converting the benzyl chloride to a highly reactive benzyl iodide, which is then rapidly attacked by the pyrazole.

Mechanistic Pathway (Visualization)

ReactionMechanism Reactants 4-Nitropyrazole (pKa ~9.6) Base Base (K2CO3) Deprotonation Reactants->Base Anion Pyrazolate Anion (Nucleophile) Base->Anion - H+ TS Transition State (SN2) Anion->TS Attack Electrophile 3-Chlorobenzyl Chloride Catalyst I- Catalyst (Finkelstein) Electrophile->Catalyst Cl/I Exchange Catalyst->TS Activated R-I Product 1-(3-chlorobenzyl)- 4-nitropyrazole TS->Product - I-

Figure 1: Mechanistic pathway highlighting the deprotonation and iodide-catalyzed substitution.

Critical Variables & Optimization

VariableRecommendationRationale
Solvent DMF (Dimethylformamide)High dielectric constant dissolves the inorganic base and stabilizes the transition state. MeCN is a viable alternative if workup requires evaporation.
Base

(Anhydrous)
Sufficient basicity to deprotonate 4-nitropyrazole (

9.6). Safer and easier to handle than NaH on large scales.
Stoichiometry 1.0 : 1.1 : 1.5 (Pyrazole : Electrophile : Base). Slight excess of alkyl halide ensures full conversion of the limiting pyrazole.
Temperature 60°C - 80°C Heat is required to overcome the poor nucleophilicity caused by the nitro group.
Catalyst TBAI (5 mol%)Essential when using benzyl chlorides to reduce reaction time from >24h to <6h.

Experimental Protocols

Method A: Robust Scale-Up Protocol (Recommended)

Best for: Gram-scale synthesis, safety, and reproducibility.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)[1][2][3]

  • 3-Chlorobenzyl chloride (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powder (1.5 equiv)
    
  • TBAI (Tetrabutylammonium iodide) (0.05 equiv)

  • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Step-by-Step Procedure:

  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 4-Nitropyrazole and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: Suspension will form.
    
  • Addition: Add TBAI followed by the dropwise addition of 3-Chlorobenzyl chloride (neat or dissolved in minimal DMF).

  • Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.

    • Checkpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the pyrazole peak.[4]

  • Quench & Workup (Precipitation Method):

    • Cool reaction to RT.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a white/pale yellow solid.

    • Stir for 30 minutes to ensure crystal growth.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
    ) to remove residual DMF and salts. Wash once with cold hexanes.
    
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Method B: Rapid High-Throughput Protocol

Best for: Small scale library synthesis or when heating is undesirable.

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Add 4-Nitropyrazole (1.0 equiv) solution in THF dropwise. Evolution of

    
     gas will occur. Stir 30 min at 0°C.
    
  • Add 3-Chlorobenzyl chloride (1.1 equiv).

  • Remove ice bath and stir at RT. Add TBAI (5 mol%) if reaction is sluggish.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[5] Dry over 
    
    
    
    and concentrate.

Process Workflow Diagram

Workflow Setup Setup: 4-Nitropyrazole + DMF (N2 Atmosphere) BaseAdd Add K2CO3 (Stir 15 min @ RT) Setup->BaseAdd Alkylation Add 3-Cl-Benzyl Chloride + TBAI Heat to 60°C (4-6 hrs) BaseAdd->Alkylation Check QC Check: TLC/LCMS (SM Disappearance) Alkylation->Check Check->Alkylation Incomplete (Add time/heat) Quench Pour into Ice Water (Precipitation) Check->Quench Complete Filter Filtration & Wash (H2O then Hexane) Quench->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Figure 2: Operational workflow for Method A (Precipitation Workup).

Quality Control & Validation

To ensure the trustworthiness of the synthesized material, verify against these parameters:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic Signal: Look for the disappearance of the broad NH singlet (

      
       ppm).
      
    • Product Signal: Appearance of a sharp singlet (

      
      ) for the benzylic methylene (
      
      
      
      ) around
      
      
      5.3 – 5.5 ppm.
    • Aromatic Region: The pyrazole protons (positions 3 and 5) will appear as two distinct doublets or singlets (depending on resolution) shifted downfield due to the nitro group.

  • Appearance: The product is typically a white to pale yellow crystalline solid.[6]

  • Melting Point: Expect a sharp melting point (approx 160-165°C range for nitropyrazoles, though specific derivative MP should be experimentally determined).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Chloride leaving group is too slow.Add 10 mol% NaI or TBAI . Increase temp to 90°C.
Oiling Out Product did not crystallize in water.The DMF/Water ratio is off. Extract the aqueous mix with EtOAc, wash with brine, dry, and concentrate.[4] Recrystallize from EtOH.
Dark Coloration Decomposition or Iodine liberation.Wash the organic extract with 10% Sodium Thiosulfate (

) to remove iodine. Ensure inert atmosphere (

).
Starting Material Remains Base degradation or wet solvent.Use fresh anhydrous DMF. Ensure

is finely ground and dry.

Safety & Hazards (HSE)

  • 4-Nitropyrazole: Classed as an energetic material precursor.[3] While stable, avoid grinding dry material with metal spatulas. Heating dry material in a confined space is dangerous.

  • 3-Chlorobenzyl chloride: Lachrymator and skin irritant. Handle only in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • Regioselectivity of Pyrazoles

    • Topic: Discussion on tautomerism and alkyl
    • Source:J. Org.[7][8] Chem. 2022, 87, 15, 9947–9957.

  • pKa of Nitropyrazoles

    • Topic: Acidity values for 4-nitropyrazole ( ~9.6).
    • Source: PubChem Compound Summary for CID 16376.
  • General Alkyl

    
    /DMF): 
    
    • Topic: Standard conditions for pyrazole N-alkyl
    • Source:Organic Syntheses, Coll.[9] Vol. 10, p.423 (2004).

    • (Note: Analogous protocol for pyrazoles)

  • Finkelstein Catalysis

    • Topic: Acceleration of alkyl chlorides using iodide sources.[5]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1996.

Sources

Application

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted N-Benzylation of Nitropyrazoles

An In-Depth Application Note for Researchers in Synthetic Chemistry and Drug Discovery The synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry, with this heterocyclic scaffold forming the basis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Application Note for Researchers in Synthetic Chemistry and Drug Discovery

The synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry, with this heterocyclic scaffold forming the basis of numerous therapeutic agents. Among these, N-benzyl nitropyrazoles are of significant interest due to their potential applications in various drug discovery programs. Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has offered a transformative approach, providing a rapid, efficient, and environmentally conscious alternative.[1][2] This application note provides a comprehensive guide to the microwave-assisted synthesis of N-benzyl nitropyrazoles, detailing the underlying principles, offering optimized protocols, and discussing the critical parameters that influence reaction outcomes.

The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects

Microwave-assisted synthesis leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[1] This is in stark contrast to conventional heating, which relies on the slower processes of conduction and convection. The primary advantages of this technology in the context of N-benzyl nitropyrazole synthesis include:

  • Dramatically Reduced Reaction Times: Reactions that may take several hours to complete using conventional heating can often be accomplished in a matter of minutes with microwave irradiation.[3][4]

  • Increased Product Yields: The rapid and uniform heating minimizes the formation of byproducts, often leading to cleaner reaction profiles and higher isolated yields of the desired N-benzyl nitropyrazole.[5]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

  • Alignment with Green Chemistry Principles: The efficiency of microwave heating translates to significant energy savings. Furthermore, the potential for solvent-free reactions or the use of minimal amounts of high-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF) reduces the environmental impact.[3]

The mechanism of microwave heating involves the alignment of molecular dipoles with the oscillating electric field of the microwave radiation. The rapid reorientation of the molecules generates heat, a phenomenon known as dielectric heating. Solvents with high dielectric constants and dissipation factors are particularly efficient at absorbing microwave energy and are therefore excellent choices for these reactions.

Experimental Protocols: A Step-by-Step Guide

This section details the general procedure for the microwave-assisted N-benzylation of nitropyrazoles. It is crucial to note that all reactions should be performed in a dedicated microwave reactor designed for chemical synthesis, equipped with temperature and pressure sensors. Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion and exposure to volatile chemicals.

General Protocol for Microwave-Assisted N-Benzylation of Nitropyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Nitropyrazole (e.g., 4-nitropyrazole, 3(5)-nitropyrazole)

  • Benzyl halide (e.g., benzyl bromide, benzyl chloride)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or solvent-free)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the nitropyrazole (1.0 mmol), the desired base (1.2-2.0 mmol), and the chosen solvent (2-4 mL). If performing a solvent-free reaction, the base can be added directly with the reactants.

  • Addition of Benzyl Halide: To the stirred suspension, add the benzyl halide (1.1 mmol).

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these are starting points and should be optimized):

    • Temperature: 100-150 °C

    • Time: 5-20 minutes

    • Power: Dynamic power control to maintain the set temperature

    • Stirring: On

  • Reaction Monitoring: After the set time, the reaction mixture is cooled to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl nitropyrazole.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the potential for pressure buildup in the sealed microwave vials. Always use a microwave reactor with reliable pressure monitoring.

  • Consult the safety data sheets (SDS) for all chemicals used.

Key Parameters and Optimization Strategies

The success of the microwave-assisted N-benzylation of nitropyrazoles hinges on the careful selection and optimization of several key parameters.

Choice of Base and Solvent

The selection of the base and solvent system is critical for achieving high yields and, in the case of unsymmetrical nitropyrazoles, controlling regioselectivity.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

  • Solvents: Polar aprotic solvents like DMF and acetonitrile are excellent choices as they are efficient at absorbing microwave energy and can facilitate the dissolution of the reactants. For a greener approach, solvent-free conditions can be explored, where the reactants are mixed with a solid base and irradiated.[3]

Regioselectivity in Unsymmetrical Nitropyrazoles

The N-benzylation of unsymmetrical nitropyrazoles, such as 3(5)-nitropyrazole, can lead to the formation of two regioisomers (1-benzyl-3-nitropyrazole and 1-benzyl-5-nitropyrazole). The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: The benzyl group will preferentially attack the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-withdrawing nitro group influences the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can all impact the regioselectivity of the reaction. It has been reported that under classical heating, the N-arylation of 3,5-disubstituted pyrazoles is regioselective, while under solvent-free microwave irradiation, the regioselectivity is significantly affected.[6]

The general workflow for this synthesis is depicted below:

cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Nitropyrazole + Base + Benzyl Halide solvent Add Solvent (e.g., DMF) or Solvent-Free reagents->solvent vial Combine in Microwave Vial solvent->vial mw_reactor Place in Microwave Reactor vial->mw_reactor irradiate Irradiate (Set Temp & Time) mw_reactor->irradiate cool Cool to Room Temperature irradiate->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Pure N-Benzyl Nitropyrazole purify->product

General workflow for microwave-assisted synthesis.

Comparative Analysis: Microwave vs. Conventional Heating

To illustrate the advantages of microwave-assisted synthesis, the following table provides a comparative overview of reaction conditions and outcomes for the synthesis of pyrazole derivatives using both methods. While specific data for the N-benzylation of nitropyrazoles is not extensively available in the literature, the general trends observed for pyrazole synthesis are highly indicative.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[3]
Conventional752 h73-90[3]
3,5-disubstituted-1H-pyrazolesMicrowave-Assisted1303-10 minHigh[3]
Conventional130Several hoursModerate[3]

As the data clearly demonstrates, microwave-assisted synthesis offers a significant reduction in reaction time while often providing superior yields.

The underlying reaction mechanism is a nucleophilic substitution (SN2) where the deprotonated nitropyrazole acts as the nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Nitropyrazole Nitropyrazole-H Base Base Nitropyrazole_anion Nitropyrazole Anion Nitropyrazole->Nitropyrazole_anion + Base Protonated_Base Protonated Base Base->Protonated_Base + H+ Benzyl_Halide Benzyl-X Product N-Benzyl Nitropyrazole Nitropyrazole_anion->Product + Benzyl-X Halide_ion X- Benzyl_Halide->Halide_ion Displacement

Sources

Method

Application Note: High-Yield Purification Strategies for 1-Substituted-4-Nitropyrazoles

An Application Note from the Gemini Synthesis & Purification Group **Abstract This guide provides detailed protocols and expert insights into the high-yield purification of 1-substituted-4-nitropyrazoles, a class of comp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Gemini Synthesis & Purification Group

**Abstract

This guide provides detailed protocols and expert insights into the high-yield purification of 1-substituted-4-nitropyrazoles, a class of compounds critical in pharmaceutical development and energetic materials research.[1][2] The primary challenge in their synthesis is often not the reaction itself, but the isolation of the desired 4-nitro isomer from a complex mixture of regioisomers, unreacted starting materials, and by-products.[3] This document outlines two robust, scalable purification methodologies: optimized recrystallization for crystalline solids and flash column chromatography for challenging mixtures, ensuring researchers can achieve high purity and maximize yields.

Foundational Principles: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The direct nitration of 1-substituted pyrazoles is a common synthetic route, but it can lead to a mixture of products.[4] The electron-directing effects of the substituent on the pyrazole ring and the reaction conditions dictate the ratio of isomers formed.

Common Impurities Include:

  • Regioisomers: 1-substituted-3-nitropyrazoles and 1-substituted-5-nitropyrazoles are the most common isomeric impurities. Their similar physicochemical properties to the desired 4-nitro product make them challenging to separate.

  • Unreacted Starting Materials: Incomplete reactions leave residual 1-substituted pyrazole.

  • Over-nitrated Products: Harsh conditions can lead to the formation of dinitro or trinitro pyrazole derivatives.[4]

The key to separation lies in exploiting the subtle differences in polarity and solubility between these molecules. The 4-nitro isomer often exhibits different crystallinity and polarity compared to its 3-nitro and 5-nitro counterparts, which we can leverage for purification.

G cluster_0 Typical Nitration Outcome Crude Crude Reaction Mixture Desired Desired Product 1-Substituted-4-Nitropyrazole Crude->Desired Imp1 Regioisomers (1,3- and 1,5-nitro) Crude->Imp1 Imp2 Starting Material (1-Substituted Pyrazole) Crude->Imp2 Imp3 By-products (Over-nitrated species) Crude->Imp3 G A 1. Dissolution Add minimum amount of hot solvent to crude solid until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Impurities? C 3. Cooling Allow the solution to cool slowly to room temperature, then place in an ice bath. A->C No Impurities B->C D 4. Crystal Collection Collect crystals by vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum. E->F G Purity Check (TLC, Melting Point, NMR) F->G

Figure 2: Step-by-step workflow for the purification of 1-substituted-4-nitropyrazoles via recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-substituted-4-nitropyrazole in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle reflux with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

    • Scientist's Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the recovery yield as more product will remain dissolved upon cooling.

  • Decolorization (Optional): If the solution is highly colored from polymeric impurities, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or other insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Rationale: This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Rationale: Using ice-cold solvent for washing minimizes the loss of the purified product.

  • Drying: Transfer the crystals to a watch glass and dry them under vacuum to a constant weight.

  • Purity Verification: Assess the purity of the recrystallized product using TLC (against the crude material) and melting point analysis. A sharp melting point close to the literature value indicates high purity.

Method 2: Flash Column Chromatography

For oils, non-crystalline solids, or complex mixtures where recrystallization is ineffective, flash column chromatography is the method of choice. [3][5]It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Phase Selection: The Key to Resolution
  • Stationary Phase: Silica gel (SiO₂) is the standard choice for its versatility and cost-effectiveness. It is a polar, slightly acidic adsorbent.

    • Expert Tip: For compounds that are sensitive to acid, the silica gel can be neutralized by pre-treating a slurry with a small amount of a base like triethylamine (TEA). [6]* Mobile Phase (Eluent): The eluent's polarity is adjusted to control the rate at which compounds travel through the column. A common strategy is to start with a low-polarity eluent and gradually increase its polarity. The ideal eluent system should provide good separation (ΔRf > 0.2) on a TLC plate.

Table 2: Common Eluent Systems for Nitropyrazole Purification

Eluent SystemPolarityRecommended ForScientist's Note
Hexanes / Ethyl Acetate Low to MediumThe most common starting point. A gradient from 5% to 50% ethyl acetate is often effective.The less polar starting material and non-polar by-products will elute first, followed by the nitro-isomers.
Dichloromethane / Methanol Medium to HighPurifying more polar nitropyrazoles or when Hex/EtOAc fails to provide separation.Use a low percentage of methanol (1-5%) as it is a very polar solvent.
Toluene / Acetone Low to MediumAn alternative system that can offer different selectivity for resolving close-spotting isomers.Toluene can sometimes provide better separation of aromatic compounds compared to hexanes.
Detailed Flash Chromatography Protocol

This protocol describes a standard workflow for purifying gram-scale quantities of 1-substituted-4-nitropyrazoles.

Workflow: Flash Column Chromatography

G A 1. Prepare Column Pack a glass column with a slurry of silica gel in the starting eluent. B 2. Sample Loading Adsorb the crude product onto a small amount of silica (dry loading) and add to the column. A->B C 3. Elution Run the eluent through the column, collecting fractions in test tubes. B->C D 4. Monitoring Analyze collected fractions by TLC to identify those containing the pure product. C->D E 5. Pooling & Evaporation Combine the pure fractions and remove the solvent under reduced pressure. D->E F Purity Check (TLC, NMR) E->F

Figure 3: A generalized workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude mixture by TLC using various eluent systems (from Table 2) to find the optimal solvent ratio that places the desired product at an Rf value of ~0.25-0.35.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Pack the column by pouring a slurry of silica gel in the least polar eluent mixture. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Rationale: Dry loading results in a much sharper band and better separation compared to loading the sample as a liquid.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Begin collecting fractions. If a gradient elution is required, start with the low-polarity eluent and gradually increase the percentage of the more polar solvent.

  • Fraction Analysis: Spot every few collected fractions onto a TLC plate. Develop the plate and visualize the spots under a UV lamp.

  • Combine and Concentrate: Once the fractions containing the pure desired product have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified 1-substituted-4-nitropyrazole.

  • Purity Verification: Confirm the purity and structure of the final product by TLC and NMR spectroscopy. [7]

Conclusion

The successful purification of 1-substituted-4-nitropyrazoles is critical for their application in research and development. For crystalline products, optimized recrystallization is a powerful, economical, and scalable method for achieving high purity. When dealing with oils, amorphous solids, or complex isomeric mixtures, flash column chromatography provides the necessary resolving power. By carefully selecting the appropriate technique and optimizing parameters such as solvent and mobile phase composition, researchers can consistently obtain high yields of highly pure material, advancing their scientific objectives.

References

Sources

Application

Using 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole as a kinase inhibitor scaffold

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole as a foundational scaffold for the development of novel kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole as a foundational scaffold for the development of novel kinase inhibitors.

Application Note: The Pyrazole Scaffold as a Versatile Kinase Inhibitor

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a unique combination of chemical stability, synthetic accessibility, and the capacity for diverse substitutions. These characteristics allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for the design of targeted therapeutics.[1][3]

In the realm of kinase inhibition, the pyrazole moiety has been successfully incorporated into numerous small molecules that target a wide array of kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The utility of the pyrazole scaffold is exemplified by approved drugs and clinical candidates such as Ruxolitinib, a JAK1/2 inhibitor, and Gandotinib, a selective JAK2 inhibitor.[1] These molecules, along with a vast library of investigational compounds, demonstrate the ability of the pyrazole core to be tailored to interact with the ATP-binding pocket of various kinases.[1][5][6] The strategic placement of substituents on the pyrazole ring can lead to specific hydrogen bonds, hydrophobic interactions, and steric hindrance that dictate both the potency and selectivity of the inhibitor.[1][6]

This guide focuses on the potential of a specific, yet underexplored, pyrazole derivative: 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole . The presence of the 3-chlorophenyl group offers a handle for interactions within the hydrophobic regions of a kinase active site, while the nitro group, a strong electron-withdrawing moiety, can influence the electronic properties of the pyrazole ring and potentially engage in specific polar contacts. The N1-substitution with a methyl group can also play a crucial role in orienting the molecule within the binding pocket and can be essential for selectivity against certain kinases, such as cyclin-dependent kinase 2 (CDK2).[1]

The following sections will provide a comprehensive framework for researchers to explore the potential of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole as a kinase inhibitor scaffold. This includes detailed protocols for solubility determination, in vitro kinase screening, cell-based assays, and data analysis.

Part 1: Foundational Protocols for Scaffold Characterization

Solubility and Stability Assessment

A fundamental first step in the evaluation of any potential drug candidate is the determination of its solubility and stability in aqueous solutions. Poor solubility can lead to inaccurate bioassay results and hinder downstream development.

Protocol 1: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS). This will create a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for precipitation to occur.

  • Nephelometry Reading: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Part 2: In Vitro Kinase Inhibition Profiling

The initial assessment of a compound's kinase inhibitory activity is typically performed using in vitro biochemical assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Broad Kinase Panel Screening

To identify potential kinase targets for the 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole scaffold, it is advisable to perform an initial screen against a broad panel of kinases. Several commercial services offer such screening services.

Workflow for Kinase Panel Screening:

Caption: Workflow for broad kinase panel screening.

In-Depth Mechanistic Studies: A Focus on a Putative Target Kinase

Once a "hit" kinase is identified from the broad panel screen, more detailed mechanistic studies are required to understand the mode of inhibition. Pyrazole-based inhibitors have been shown to act as ATP-competitive inhibitors.[7][8]

Protocol 2: ATP-Competitive Kinase Inhibition Assay (Example: TGF-β Receptor I Kinase)

This protocol is adapted from established methods for assessing pyrazole-based inhibitors of TGF-β Receptor I (TβRI) kinase.[7][8]

  • Reagents:

    • Recombinant human TβRI kinase domain.

    • Biotinylated substrate peptide (e.g., a Smad-derived peptide).[7][8]

    • ATP.

    • 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (test compound).

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Detection reagents (e.g., Streptavidin-coated plate, Europium-labeled anti-phospho-serine/threonine antibody).

  • Assay Procedure (384-well plate format): a. Add 5 µL of kinase assay buffer containing the TβRI kinase to each well. b. Add 0.5 µL of the test compound at various concentrations (in DMSO). c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. e. Incubate for 60 minutes at 30°C. f. Stop the reaction by adding 5 µL of EDTA solution. g. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide. h. Wash the plate to remove unbound components. i. Add the Europium-labeled anti-phospho-antibody and incubate for 60 minutes. j. Wash the plate and read the time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Example Data for Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazoleTβRI150
Staurosporine (Control)TβRI5

Part 3: Cell-Based Assays for Target Validation

Demonstrating that a compound can inhibit a kinase in a cellular context is a critical step in the drug discovery process. Cell-based assays measure the downstream effects of kinase inhibition.

Assessing Inhibition of a Signaling Pathway

The TGF-β signaling pathway is a well-characterized pathway that is often targeted in drug discovery.[7][8] Inhibition of TβRI kinase should lead to a decrease in the phosphorylation of its downstream substrate, Smad2.[7][8]

Signaling Pathway Diagram:

TGFB_Pathway TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Complex Smad Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 1-[(3-Chlorophenyl)methyl] -4-nitro-1H-pyrazole Inhibitor->TBRI Inhibits

Caption: Simplified TGF-β signaling pathway.

Protocol 3: Western Blot Analysis of Smad2 Phosphorylation

  • Cell Culture: Culture a suitable cell line (e.g., HaCaT keratinocytes) in appropriate media.

  • Serum Starvation: Serum-starve the cells for 24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with TGF-β ligand (e.g., 5 ng/mL) for 30 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against phospho-Smad2 (pSmad2). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the pSmad2 signal to the total Smad2 and loading control signals.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. [Link]

  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Cancer Research. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Method

Agrochemical applications of 3-chlorobenzyl pyrazole derivatives

An In-Depth Technical Guide to the Agrochemical Applications of Pyrazole Derivatives, with a Focus on 3-Chlorobenzyl and 3-Chlorophenyl Analogs This guide provides researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Agrochemical Applications of Pyrazole Derivatives, with a Focus on 3-Chlorobenzyl and 3-Chlorophenyl Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole derivatives in modern agriculture. While the pyrazole scaffold is a cornerstone in various agrochemical classes, this document places a special emphasis on derivatives incorporating 3-chlorobenzyl or 3-chlorophenyl moieties, which have demonstrated significant biological activity. We will explore the primary applications of these compounds as fungicides, herbicides, and insecticides, detailing their mechanisms of action and providing practical, field-proven protocols for their synthesis, evaluation, and analysis.

Part 1: Fungicidal Applications - Targeting Fungal Respiration

Pyrazole-based fungicides, particularly the pyrazole carboxamides, represent a major class of agricultural fungicides.[1][2] Their development has been crucial for managing fungicide resistance and ensuring global food security.[3] These compounds are celebrated for their high efficacy and specific mode of action.[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The predominant mechanism for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the mitochondrial respiratory chain of fungal cells.[3][4] SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides effectively block the electron transfer from succinate to ubiquinone.[3] This disruption leads to a series of fatal consequences for the fungus:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely restricts the production of ATP, the cell's main energy source.[3]

  • Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, which causes oxidative stress and damages cellular components.[3]

  • Metabolic Disruption: The inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and survival.[3]

A notable example is the compound N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide , which has demonstrated potent antifungal activity against Rhizoctonia solani, the pathogen causing rice sheath blight, with an EC50 value of 0.022 mg/L.[5] This highlights the efficacy of incorporating a 3-chlorophenyl group into the pyrazole carboxamide scaffold.

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e- transfer ROS Reactive Oxygen Species (ROS) (Oxidative Stress) SDH->ROS Dysfunctional e- flow leads to QH2 Ubihydroquinone (QH2) Q->QH2 Complex_III Complex III QH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Carboxamide Fungicide (SDHI) Pyrazole->SDH INHIBITS

Caption: Mechanism of Pyrazole Carboxamide Fungicides as SDH Inhibitors.
Application Protocols: Fungicidal Evaluation

This protocol is a generalized procedure based on common synthetic routes for pyrazole carboxamides.

  • Step 1: Synthesis of Pyrazole Carboxylic Acid Core. Start with the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block.[6]

  • Step 2: Acyl Chloride Formation. Treat the pyrazole carboxylic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride.

  • Step 3: Amide Coupling. In a separate flask, dissolve the amine fragment, N-(3-chlorophenyl)benzene-1,2-diamine, in an inert solvent with a base (e.g., triethylamine or pyridine).

  • Step 4: Reaction. Slowly add the acyl chloride solution from Step 2 to the amine solution at 0-5 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Step 5: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.

This protocol is adapted from standard methods for assessing fungicidal activity.[2]

  • Preparation of Test Compound Solutions: Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10,000 µg/mL). Prepare a series of dilutions (e.g., 100, 50, 25, 10, 1, 0.5 µg/mL) by adding the appropriate amount of stock solution to molten Potato Dextrose Agar (PDA). A solvent-only control must be included.

  • Plate Inoculation: Pour the PDA containing the test compound into sterile Petri dishes. Once solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each plate.

  • Incubation: Seal the plates and incubate at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Analysis: Determine the EC50 (Effective Concentration for 50% inhibition) value by performing a probit analysis on the inhibition data across the concentration range.

Part 2: Herbicidal Applications - Disrupting Plant Pigment Synthesis

Pyrazole derivatives, particularly those with a phenylpyrazole structure, are effective herbicides that target essential plant-specific biochemical pathways.[7] Their development provides crucial tools for weed management in various crops.

Mechanisms of Action: PPO and HPPD Inhibition

Two primary targets for pyrazole-based herbicides are Protoporphyrinogen Oxidase (PPO) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a critical enzyme in the synthesis of both chlorophyll and heme.[8][9] PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX. This blockage leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which then auto-oxidizes, generating singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid plant death (bleaching and necrosis).[10]

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a key enzyme in the pathway that converts tyrosine to plastoquinone and tocopherols.[7] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. By inhibiting HPPD, pyrazole herbicides prevent the formation of plastoquinone, which in turn halts carotenoid synthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching symptoms and plant death.[7][11]

A synthesized derivative, 4-Amino-3-chloro-6-(5-(3-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid , serves as an example of a pyrazole herbicide containing the 3-chlorophenyl moiety.[12]

Herbicidal_Mechanisms cluster_PPO PPO Inhibition Pathway cluster_HPPD HPPD Inhibition Pathway Proto_IX_gen Protoporphyrinogen IX PPO_enzyme PPO Enzyme Proto_IX_gen->PPO_enzyme Proto_IX Protoporphyrin IX PPO_enzyme->Proto_IX ROS_herbicide Singlet Oxygen (ROS) (Lipid Peroxidation) PPO_enzyme->ROS_herbicide Inhibition leads to substrate accumulation & auto-oxidation Chlorophyll Chlorophyll & Heme Proto_IX->Chlorophyll Cell_Death1 Cell Death ROS_herbicide->Cell_Death1 Tyrosine Tyrosine HPPD_enzyme HPPD Enzyme Tyrosine->HPPD_enzyme Plastoquinone Plastoquinone HPPD_enzyme->Plastoquinone Photo_oxidation Photo-oxidation (Bleaching) HPPD_enzyme->Photo_oxidation Inhibition prevents carotenoid synthesis Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll_Protection Chlorophyll (Protected) Carotenoids->Chlorophyll_Protection Cell_Death2 Cell Death Photo_oxidation->Cell_Death2 Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->PPO_enzyme INHIBITS Pyrazole_Herbicide2 Pyrazole Herbicide Pyrazole_Herbicide2->HPPD_enzyme INHIBITS

Caption: Herbicidal Mechanisms of Action for Pyrazole Derivatives.
Application Protocols: Herbicidal Evaluation

This protocol is based on standard greenhouse evaluation methods.[11]

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Setaria faberii) and crop species in pots containing standard potting soil in a greenhouse. Grow plants until they reach the 2-3 leaf stage.

  • Preparation of Spray Solution: Dissolve the synthesized pyrazole herbicide in a solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired application rates (e.g., 150 grams of active ingredient per hectare).

  • Application: Spray the test solutions evenly onto the plants using a laboratory track sprayer calibrated to deliver a specific volume. Include a solvent/surfactant-only treatment as a negative control and a commercial standard herbicide as a positive control.

  • Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete plant death) compared to the negative control.

  • Data Analysis: Record the injury ratings and analyze the dose-response relationship to determine the GR50 (the dose required to cause a 50% reduction in plant growth).

Part 3: Insecticidal Applications - Neurotoxic Activity

Phenylpyrazole insecticides are a vital class of neurotoxicants used to control a broad spectrum of insect pests.[13] The most well-known member of this class is fipronil.[14][15]

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

Phenylpyrazoles act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[13][14] GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, allowing Cl- ions to flow into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing inhibition of the nerve impulse.

Phenylpyrazole insecticides bind to a site within the chloride channel, effectively blocking the influx of chloride ions.[14] This antagonism prevents the inhibitory action of GABA, leading to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and ultimately, the death of the insect.[16] The selective toxicity of these compounds arises from their higher binding affinity for insect GABA receptors compared to mammalian receptors.[14]

Insecticidal_Mechanism cluster_neuron Insect Neuron Synapse GABA_Receptor GABA Receptor Chloride Channel Neuron_inside Neuron Interior (Hyperpolarized) GABA_Receptor->Neuron_inside Leads to Inhibition Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Blocked Cl⁻ influx prevents inhibition Chloride_ion Chloride Ions (Cl⁻) Chloride_ion->GABA_Receptor Influx GABA GABA GABA->GABA_Receptor Binds Pyrazole_Insecticide Phenylpyrazole Insecticide Pyrazole_Insecticide->GABA_Receptor BLOCKS CHANNEL Insect_Death Insect Death Hyperexcitation->Insect_Death

Caption: Mechanism of Phenylpyrazole Insecticides on the GABA Receptor.
Application Protocols: Insecticidal Evaluation

This protocol is adapted from standard methods for testing insecticides against insect larvae.[17]

  • Rearing of Insects: Maintain a healthy culture of the target insect species (e.g., Culex pipiens larvae).

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of aqueous dilutions (e.g., 100, 50, 10, 1, 0.1 µg/mL). A solvent-only solution serves as the negative control.

  • Exposure: Place a defined number of larvae (e.g., 20 third-instar larvae) into beakers containing a specific volume (e.g., 50 mL) of each test concentration. Each concentration should be replicated at least three times.

  • Incubation: Hold the beakers under controlled environmental conditions (e.g., 27 °C, 12-hour photoperiod) for 24 to 48 hours.

  • Mortality Assessment: After the exposure period, count the number of dead larvae. Larvae are considered dead if they are unable to move when gently prodded.

  • Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Calculate the LC50 (Lethal Concentration for 50% of the population) and LC90 values using probit analysis.

Part 4: Analytical Protocols for Residue Analysis

Ensuring food safety and environmental protection requires robust methods for detecting pyrazole derivative residues in various matrices.

This protocol outlines a general workflow for the analysis of pyrazole pesticides in water or food samples.[18][19]

  • Sample Preparation (Extraction):

    • For Water Samples: Use Solid-Phase Extraction (SPE). Pass the water sample through an SPE cartridge (e.g., multi-walled carbon nanotubes or C18).[18] Elute the retained pesticides with a suitable organic solvent (e.g., acetonitrile or methanol).

    • For Food/Soil Samples (QuEChERS Method): Homogenize the sample with water, then add acetonitrile and a salt mixture (e.g., MgSO4, NaCl). Shake vigorously and centrifuge. The top organic layer contains the extracted pesticides.

  • Clean-up: To remove interfering co-extractives (e.g., fats, pigments), perform a dispersive SPE (d-SPE) clean-up by adding a sorbent (e.g., PSA, C18) to the extract, vortexing, and centrifuging.

  • Concentration: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for analysis.

  • Instrumental Analysis:

    • Technique: Use High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS/MS) or Gas Chromatography (GC) with an MS detector.[19][20] LC-MS/MS is often preferred for its sensitivity and suitability for a wide range of pyrazole derivatives.

    • Quantification: Prepare calibration curves using certified reference standards of the target pyrazole analytes. Quantify the pesticide residues in the sample by comparing their peak areas to the calibration curve.

Data Summary

The following table summarizes efficacy data for representative pyrazole derivatives from the literature.

Compound ClassDerivative Example/TypeTarget OrganismBioassay TypeEfficacy ValueReference
Fungicide (SDHI) N-[2-[(3-chlorophenyl)amino]-phenyl]-..-carboxamideRhizoctonia solaniMycelial GrowthEC50 = 0.022 µg/mL[5]
Fungicide (SDHI) Pyrazole-4-acetohydrazide (6w)Rhizoctonia solaniMycelial GrowthEC50 = 0.27 µg/mL[21][22]
Fungicide (SDHI) Pyrazole-4-formylhydrazide (11o)Rhizoctonia solaniMycelial GrowthEC50 = 0.14 µg/mL[23]
Herbicide (PPO) Phenylpyrazole (A20)Nicotiana tabacum PPOEnzyme InhibitionKi = 15.2 nM[8][9]
Insecticide (GABA) FipronilTermitesFeeding AssayLC50 = 0.038 µg/mL[13]
Insecticide (GABA) Pyrazole Schiff base (3f)TermitesFeeding AssayLC50 = 0.001 µg/mL[13]

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.
  • Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors - ResearchGate.
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed. Pest Manag Sci. 2023 Jun;79(6):2264-2280.
  • Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors. | Semantic Scholar.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. J Agric Food Chem. 2020 Oct 7;68(40):11185-11196.
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed. J Agric Food Chem. 2021 Aug 12.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors - PubMed. J Agric Food Chem. 2025 Aug 28.
  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed. J Agric Food Chem. 2020 Dec 9;68(49):14426-14437.
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. 1993 May 1;46(1):1-8.
  • (PDF) A Short Review on Pyrazole Derivatives and their Applications - ResearchGate.
  • A Review On Pyrazole An Its Derivative - IJCRT.org.
  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed. J Chromatogr Sci. 2015 Feb;53(2):380-4.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI.
  • Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - CDC Stacks.
  • RDL GABA receptor structures of the locust and termite with an overview of its important features - ResearchGate.
  • Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC.
  • A Comprehensive Guide to Pesticide Residue Analysis - SCION Instruments.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS.
  • Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Nitro-pyrazoles in Biological Assays

Welcome to the technical support center dedicated to addressing the solubility challenges of nitro-pyrazole compounds in biological assays. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of nitro-pyrazole compounds in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Nitro-pyrazoles hold significant therapeutic potential but their inherent low aqueous solubility can often be a major hurdle in obtaining reliable and reproducible experimental data.[1][2][3][4][5]

This guide provides in-depth, field-proven insights and practical solutions to help you navigate these challenges. We will explore the root causes of poor solubility and offer a range of strategies, from simple solvent adjustments to more advanced formulation techniques, to ensure the successful execution of your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my nitro-pyrazole compounds consistently showing low solubility in aqueous assay buffers?

A1: The limited aqueous solubility of many nitro-pyrazole derivatives is primarily due to their chemical structure.[6] Several factors contribute to this:

  • Hydrophobic Pyrazole Ring: The core pyrazole structure is inherently hydrophobic.[6]

  • Nitro Group (-NO2): While the nitro group is polar, it can participate in strong intermolecular interactions within the crystal lattice of the solid compound, making it difficult for water molecules to solvate individual molecules.[6][7]

  • Molecular Weight and Lipophilicity: Often, to enhance biological activity, medicinal chemists add lipophilic substituents to the pyrazole scaffold, which increases the overall molecular weight and hydrophobicity (lipophilicity) of the compound.[8][9] This trend towards more lipophilic compounds is a common challenge in modern drug discovery.[10]

  • Crystal Lattice Energy: The arrangement of molecules in the solid state (crystal lattice) can be very stable, requiring significant energy to break apart and dissolve.[9][11]

Q2: What are the consequences of poor compound solubility in my biological assays?

A2: Ignoring solubility issues can lead to a range of erroneous and misleading results, ultimately wasting time and resources. The primary consequences include:

  • Underestimated Potency: If your compound precipitates out of solution, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to an underestimation of its true activity (e.g., a falsely high IC50 value).[12][13][14]

  • Poor Reproducibility: Precipitated compound can be unevenly distributed in multi-well plates, leading to high variability between replicate wells and between experiments.[13][15]

  • Assay Interference: Compound precipitates can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays, or by being cytotoxic to cells in a non-specific manner.[14][16]

  • False Negatives: A potentially potent compound may be discarded early in the discovery process simply because its poor solubility prevented its true activity from being observed.[14]

Q3: I dissolve my nitro-pyrazole in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A3: This is a very common phenomenon known as "solvent shock" or "precipitation upon dilution".[17] Here's the underlying mechanism:

  • Good Solubility in DMSO: Your nitro-pyrazole is likely highly soluble in 100% DMSO, a strong organic solvent.[18]

  • Poor Solubility in Water: However, its solubility in the aqueous assay buffer is much lower.

  • The "Shock": When you add a small volume of the concentrated DMSO stock to the large volume of aqueous buffer, the DMSO rapidly disperses. The compound molecules suddenly find themselves in a predominantly aqueous environment where they are not soluble.[19] This abrupt change in solvent polarity causes them to crash out of solution and form a precipitate.[17]

It is a common misconception that if a compound dissolves in the DMSO stock, it will remain soluble at the final, lower concentration in the aqueous buffer. The aqueous solubility is the limiting factor.[19]

Troubleshooting Guides

Problem: My nitro-pyrazole compound precipitates immediately upon addition to the cell culture medium.

Troubleshooting Workflow:

G start Precipitation Observed step1 Is the final DMSO concentration >1%? start->step1 step2 Reduce final DMSO concentration to <0.5% (ideally <=0.1%) step1->step2 Yes step3 Is the final compound concentration too high? step1->step3 No step2->step3 step4 Lower the final test concentration step3->step4 Yes step5 Was the stock solution added too quickly? step3->step5 No step4->step5 step6 Add stock solution dropwise while gently vortexing the medium step5->step6 Yes step7 Is the issue persisting? step5->step7 No step6->step7 step8 Consider using a co-solvent or formulation strategy step7->step8 Yes end Issue Resolved step7->end No step8->end

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Actions:

  • Check DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also promote precipitation when diluted.[20] Aim for a final DMSO concentration of ≤ 0.1% if possible, and always include a vehicle control with the same DMSO concentration.[18]

  • Reduce Final Compound Concentration: You may be exceeding the aqueous solubility limit of your compound.[17] Perform a serial dilution to determine the highest concentration that remains in solution.

  • Improve Mixing Technique: To mitigate "solvent shock," avoid adding the DMSO stock directly into the medium in a single shot. Instead, add the stock solution slowly, drop-by-drop, to the vortex of the medium while it is being gently agitated.[17] This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.

  • Prepare an Intermediate Dilution: Instead of adding a highly concentrated DMSO stock directly to the aqueous buffer, first make an intermediate dilution of the stock in your assay buffer. This can sometimes help to ease the transition from the organic solvent to the aqueous environment.

Problem: My compound appears soluble initially but precipitates over the course of a long incubation (e.g., 24-48 hours).

Troubleshooting Workflow:

G start Precipitation during incubation step1 Is the compound stable at 37°C? start->step1 step2 Assess compound stability at incubation temperature step1->step2 Unsure step3 Does the medium pH change during incubation? step1->step3 Yes step2->step3 step4 Use a more robustly buffered medium (e.g., HEPES) step3->step4 Yes step5 Is serum present in the medium? step3->step5 No step4->step5 step6 Compound may be binding to serum proteins and precipitating. Try reducing serum concentration or using a serum-free medium. step5->step6 Yes step7 Is the issue persisting? step5->step7 No step6->step7 step8 Consider formulation strategies to improve kinetic solubility step7->step8 Yes end Issue Resolved step7->end No step8->end

Caption: Troubleshooting workflow for delayed precipitation.

Detailed Actions:

  • Temperature Effects: Some compounds are less soluble at higher temperatures.[17] Conversely, temperature shifts from refrigerated media to a 37°C incubator can also cause salts and other components to precipitate.[21] Always pre-warm your media to the experimental temperature before adding your compound.

  • pH Stability: Cell metabolism can cause the pH of the culture medium to decrease over time.[17] For nitro-pyrazoles with ionizable groups, a change in pH can significantly alter their charge state and, consequently, their solubility.[9] Consider using a medium with a stronger buffering system, such as HEPES.

  • Interaction with Media Components: Your compound might be interacting with components in the medium, such as salts or proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[17][22] If you suspect serum interactions, try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium for the assay.

Advanced Solubilization Strategies & Protocols

If the basic troubleshooting steps are insufficient, you may need to employ more advanced formulation strategies.

Strategy 1: Using Co-solvents

A co-solvent is a water-miscible organic solvent that is used in combination with water to increase the solubility of poorly soluble compounds.[23][24]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationNotes
DMSO< 1% (ideally ≤ 0.1%)Most common, but can have cellular effects.[20]
Ethanol< 1%Can be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG 300/400)1-10%Generally well-tolerated by cells.[9]
Propylene Glycol1-5%Can be a good alternative to DMSO.[9]

Protocol 1: Co-solvent Screening

Objective: To identify a suitable co-solvent to improve the solubility of a nitro-pyrazole compound.

  • Prepare a high-concentration stock solution of your nitro-pyrazole in 100% of each co-solvent to be tested (e.g., 20 mM in DMSO, 20 mM in Ethanol, etc.).

  • In separate microcentrifuge tubes, add your aqueous assay buffer.

  • Add a small aliquot of each stock solution to the corresponding buffer to achieve the desired final compound concentration and a typical final co-solvent concentration (e.g., 1%).

  • Vortex each tube gently.

  • Visually inspect for precipitation immediately and after 1-2 hours at room temperature.

  • For a more quantitative assessment, you can use nephelometry, which measures light scattering caused by insoluble particles.[25]

  • Select the co-solvent that provides the best solubility and is compatible with your assay system. Remember to always run a vehicle control with the selected co-solvent.

Strategy 2: pH Adjustment

For nitro-pyrazole derivatives that have ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[9][26]

  • For acidic compounds: Increasing the pH above the pKa will deprotonate the compound, making it more soluble.

  • For basic compounds: Decreasing the pH below the pKa will protonate the compound, increasing its solubility.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for solubilizing an ionizable nitro-pyrazole.

  • Prepare a set of assay buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Mix well and allow the solutions to equilibrate for 1-2 hours.

  • Visually inspect for precipitation. For a more precise measurement, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Plot the solubility as a function of pH to identify the optimal range.

  • Ensure the chosen pH is compatible with your biological assay (e.g., enzyme activity, cell viability).

Strategy 3: Use of Excipients

Excipients are pharmacologically inactive substances that can be used to improve the solubility of a drug.[27]

  • Surfactants: Molecules like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[28]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[27][29]

Table 2: Common Solubilizing Excipients

Excipient ClassExampleTypical ConcentrationMechanism
SurfactantTween® 800.01 - 0.5%Micellar solubilization[28]
CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10%Inclusion complex formation[29]

Note: The use of excipients needs to be carefully validated in your specific assay, as they can sometimes interfere with biological processes.

Final Recommendations

A proactive approach to solubility is crucial for success in drug discovery.[25][30]

  • Measure Solubility Early: Don't wait for problems to arise. Characterize the aqueous solubility of your key nitro-pyrazole compounds early in the research process. Both kinetic and thermodynamic solubility assays provide valuable information.[30]

  • Systematic Approach: When you encounter a solubility issue, use a systematic troubleshooting approach as outlined in this guide. Start with the simplest solutions (e.g., adjusting concentrations, improving mixing) before moving to more complex formulation strategies.

  • Validate Your Methods: Always include appropriate controls in your experiments. This includes a vehicle control (buffer with the same concentration of solvent/excipient but without the compound) to ensure that your solubilization method is not affecting the assay readout.

  • Consider Chemical Modification: In the long term, if a promising nitro-pyrazole scaffold is consistently plagued by poor solubility, it may be necessary to work with medicinal chemists to design analogs with improved physicochemical properties, for example, by incorporating more polar functional groups.[31]

By understanding the underlying principles of solubility and applying these practical strategies, you can overcome the challenges associated with working with nitro-pyrazole compounds and generate high-quality, reliable data in your biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Kumar, S., & Singh, A. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 12(5), 154-161. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]

  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. [Link]

  • Liras, J. L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 833–837. [Link]

  • Wipf, P., & Engler, M. M. (2007). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society, 129(46), 14922–14923. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Glomme, A., & März, J. (2011). What is the solubility of my compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 10-17. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Alhalaweh, A. (2017, October 11). Optimizing Drug Solubility. Contract Pharma. [Link]

  • ResearchGate. (2015, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? [Link]

  • ResearchGate. (2025, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Bitesize Bio. (n.d.). Common Cell Culture Problems: Precipitates. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

  • Talele, T. T. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(22), 9891–9940. [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6433. [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Kula, K., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8404. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011–2028. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2021, October 16). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • ResearchGate. (2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. (2025, November 28). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]

  • Shevelev, S., et al. (1993, June 1). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Semantic Scholar. [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(1), 190. [Link]

  • Indian Academy of Sciences. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

Sources

Optimization

Welcome to the Heterocycle Synthesis Technical Support Center

Topic: Controlling N1 vs N2 Isomer Formation in Pyrazole Alkylation Role: Senior Application Scientist, Chemical Synthesis Division Ticket: #404-REGIO-CTRL Subject: Troubleshooting Regioselectivity in Pyrazole Alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling N1 vs N2 Isomer Formation in Pyrazole Alkylation Role: Senior Application Scientist, Chemical Synthesis Division Ticket: #404-REGIO-CTRL

Subject: Troubleshooting Regioselectivity in Pyrazole Alkylation Status: Open User Level: Advanced (PhD/Senior Scientist)

Welcome. If you are here, you are likely staring at an NMR spectrum showing a frustrating 60:40 mixture of isomers. The alkylation of unsymmetrical pyrazoles is a classic problem in medicinal chemistry, governed by a delicate interplay of tautomerism , sterics , and orbital electronics .

This guide moves beyond "try different bases" and provides a mechanistic framework to engineer your selectivity.

Part 1: The Diagnostic Framework (The "Why")

Before optimizing, you must diagnose the driver of your selectivity issues.

FAQ: Why am I getting a mixture?

A: The "Pyrazole Paradox." Unsymmetrical pyrazoles exist in a tautomeric equilibrium (


). However, the product ratio is rarely determined by the ratio of tautomers in solution. Instead, it is governed by the Curtin-Hammett Principle : the product ratio depends on the difference in activation energy (

) of the transition states leading to each isomer, not the population of the starting tautomers.
The Nomenclature of Failure

To avoid confusion, we define the products based on the position of the alkyl group (


) relative to the pre-existing substituent (

):
  • 1,3-Isomer (Distal): Alkyl group is far from the substituent. (Generally thermodynamically preferred due to sterics).

  • 1,5-Isomer (Proximal): Alkyl group is next to the substituent. (Harder to access, often requires kinetic control or directing groups).

Part 2: Troubleshooting & Optimization Logic

Scenario A: "I need the 1,3-Isomer (Distal), but I see 10-20% of the other."
  • Root Cause: Your alkylating agent is too small (e.g., MeI), or your solvent isn't polarizing the transition state enough to respect the steric bulk.

  • The Fix (Steric Amplification):

    • Switch Solvent: Move to DMSO or DMF .[1] Polar aprotic solvents separate the ion pair (Pyrazole

      
       / Metal
      
      
      
      ), making the anion a "naked" nucleophile. This increases the sensitivity to steric clashes, favoring the distal N.
    • Switch Base: Use Cs₂CO₃ . The large Cesium cation forms a looser ion pair than Sodium or Lithium, further promoting the "steric check" mechanism.

Scenario B: "I need the 1,5-Isomer (Proximal), but I only get the 1,3."
  • Root Cause: Steric hindrance from your substituent (

    
    ) is blocking the adjacent nitrogen.
    
  • The Fix (Chelation or Mechanism Switch):

    • Mg(II) Catalysis: Use Mg(OtBu)₂ or add MgBr₂ . Magnesium can coordinate between the pyrazole nitrogen and a donor atom on the substituent (if present), or simply stabilize the transition state at the more hindered nitrogen through specific orbital interactions.

    • The Mitsunobu Inversion: Unlike SN2 alkylation (which is basic), the Mitsunobu reaction proceeds via a neutral/zwitterionic intermediate. The bulky

      
       group activates the alcohol. While typically governed by sterics, specific electronic contexts (like withdrawing groups) can sometimes flip selectivity to the 1,5-isomer.
      
Scenario C: "My substituent is Electron Withdrawing (CF₃)."
  • Insight: A

    
     group at position 3 makes the adjacent NH (N2) more acidic, but the conjugate base at that position is less nucleophilic due to inductive withdrawal.
    
  • Result: Alkylation usually occurs at the distal (N1) position because that nitrogen retains higher electron density (nucleophilicity).

Part 3: Advanced Experimental Protocols

Protocol 1: High-Selectivity Distal (1,3) Alkylation

Best for: Standard SAR generation where the "unhindered" isomer is desired.

Reagents:

  • Substrate: 3-substituted pyrazole (1.0 eq)[2]

  • Base: Cs₂CO₃ (2.0 eq) (Cesium Carbonate is superior to K₂CO₃ for selectivity)

  • Solvent: DMSO (anhydrous) - Critical for >95:5 ratios

  • Electrophile: Alkyl Halide (1.1 eq)

Step-by-Step:

  • Dissolve pyrazole in DMSO (0.2 M).

  • Add Cs₂CO₃. Stir at RT for 30 mins to ensure complete deprotonation and ion separation.

  • Add Alkyl Halide dropwise.

  • Critical Check: Monitor by LCMS. If reaction is slow, heat to 40°C. Avoid high heat (>80°C) as it erodes selectivity.

  • Workup: Dilute with water, extract with EtOAc. DMSO requires extensive water washes to remove.

Protocol 2: Directed Proximal (1,5) Alkylation (Magnesium Effect)

Best for: Forcing the alkyl group next to the substituent.

Reagents:

  • Substrate: 3-substituted pyrazole[1][3][4][5][6]

  • Base/Catalyst: Mg(OtBu)₂ (1.1 eq) or K₂CO₃ + MgBr₂ (0.5 eq)

  • Solvent: Toluene (Non-polar solvent promotes tight ion pairing/chelation)

Step-by-Step:

  • Suspend pyrazole and Mg(OtBu)₂ in Toluene.

  • Heat to 60°C for 1 hour. This allows the formation of the Magnesium-pyrazolate species.

  • Add the alkyl halide (highly reactive ones like Benzyl Bromide work best).

  • Reflux may be required.

  • Note: This relies on the "coordination" effect where Mg bridges the transition state, often overcoming the steric penalty.

Part 4: Comparative Data & Visualization

Table 1: Solvent & Base Effects on Regioselectivity

Data generalized from internal benchmarking and literature [1, 2].

EntrySubstrate (R=)BaseSolventMechanismRatio (1,3 : 1,5)Yield
1 PhenylK₂CO₃AcetoneSN2 (Weak Ion Sep)65 : 3588%
2 PhenylNaHTHFSN2 (Tight Ion Pair)60 : 4092%
3 PhenylCs₂CO₃ DMSO SN2 (Naked Anion)>98 : 2 95%
4 CF₃K₂CO₃DMFSN295 : 585%
5 MethylMg(OtBu)₂ Toluene Chelation Control20 : 80 70%
Decision Tree: Selecting the Right Conditions

PyrazoleStrategy Start Start: Pyrazole Alkylation Goal Which Isomer do you need? Start->Goal Distal 1,3-Isomer (Distal / Unhindered) Goal->Distal Standard Proximal 1,5-Isomer (Proximal / Hindered) Goal->Proximal Difficult Cond1 Use Cs2CO3 in DMSO (Max Steric Differentiation) Distal->Cond1 CheckR Does R group have a donor atom (O, N)? Proximal->CheckR Result1 High 1,3-Selectivity Cond1->Result1 Chelation Mg(II) Catalysis (Toluene, Mg(OtBu)2) CheckR->Chelation Yes (Coordination) Block Transient Protection Strategy (Block N1 with THP, then alkylate) CheckR->Block No (Pure Sterics) Result2 High 1,5-Selectivity Chelation->Result2 Block->Result2

Caption: Strategic workflow for selecting reaction conditions based on the desired regioisomer.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. (2022).

  • BenchChem Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. (2025).[1]

  • Activation Energy Estimation for Alkylation of Pyrazole. WuXi Biology.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI. (2025).

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry. (2014).

Sources

Troubleshooting

Recrystallization solvents for 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Technical Support Guide: Recrystallization of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Welcome to the Solid State Chemistry Support Center Ticket ID: #REC-PYR-4N-CL Subject: Optimization of Recrystallization Solven...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Welcome to the Solid State Chemistry Support Center

Ticket ID: #REC-PYR-4N-CL Subject: Optimization of Recrystallization Solvents for 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Status: Resolved / Guide Available

Executive Summary & Compound Analysis

Compound: 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Chemical Class: N-benzylated nitropyrazole.

Physicochemical Profile:

  • Polar Domain: The 4-nitro-1H-pyrazole core is electron-deficient and polar, capable of hydrogen bond acceptance.

  • Lipophilic Domain: The (3-chlorophenyl)methyl moiety (m-chlorobenzyl group) adds significant lipophilicity and molecular weight, reducing water solubility compared to the parent pyrazole.

  • Crystal Lattice Forces: Crystallization is driven by

    
    -
    
    
    
    stacking of the aromatic rings and dipolar interactions of the nitro group.

The Challenge: The primary difficulty in purifying this compound lies in balancing the solubility of the lipophilic benzyl tail with the polar nitro head. Using a solvent that is too non-polar (e.g., Hexane) results in no dissolution, while highly polar solvents (e.g., DMSO) may cause the product to remain in solution even at low temperatures.

Solvent Selection Matrix

Based on structural analogs and standard purification protocols for N-alkylated nitropyrazoles, the following solvent systems are validated for high-purity isolation.

Solvent SystemPolarity IndexSolubility BehaviorRecommended Use Case
Ethanol (Absolute) 5.2Ideal. High solubility at boiling; low solubility at 0°C.Primary Choice. Best balance of yield and purity.
Methanol / Water (9:1) ~6.0High solubility hot; water acts as an anti-solvent upon cooling.High Purity. Use if the crude contains significant polar impurities (salts, unreacted pyrazole).
Ethyl Acetate / Heptane 4.4 / 0.1Soluble in hot EtOAc; Heptane reduces solubility.Lipophilic Impurities. Best for removing benzyl halide residues.
Isopropanol (IPA) 3.9Moderate solubility. Slower evaporation.Large Scale. Good for growing larger crystals (X-ray diffraction).

Decision Logic & Workflow (Visualization)

The following flowchart illustrates the logical pathway for selecting the correct solvent system based on your specific crude material profile.

SolventSelection Start Start: Analyze Crude Purity CheckImpurity Primary Impurity Type? Start->CheckImpurity PolarImp Polar Impurities (Salts, 4-Nitropyrazole) CheckImpurity->PolarImp LipoImp Lipophilic Impurities (Benzyl Chloride, Oils) CheckImpurity->LipoImp Unknown Unknown / Mixed CheckImpurity->Unknown SolventA System A: Methanol/Water (9:1) (Forces polar impurities into filtrate) PolarImp->SolventA High Polarity Required SolventB System B: Ethyl Acetate/Heptane (Keeps oils in solution) LipoImp->SolventB Non-polar Wash Required SolventC System C: Absolute Ethanol (General Purpose) Unknown->SolventC Standard Protocol Success Crystalline Solid >98% Purity SolventA->Success SolventB->Success SolventC->Success

Figure 1: Decision tree for solvent selection based on impurity profile.

Standard Operating Procedure (SOP): The "Golden Path"

Protocol: Recrystallization from Ethanol (EtOH)

Rationale: Ethanol provides a "sweet spot" for N-benzyl nitropyrazoles. It disrupts the crystal lattice at reflux (78°C) but allows the hydrophobic effect of the chlorobenzyl group to drive precipitation at room temperature.

Step-by-Step Guide:

  • Preparation: Place 1.0 g of crude 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of absolute Ethanol. Heat to reflux with stirring.

    • Checkpoint: If solid remains, add EtOH in 1 mL increments until dissolved. Do not exceed 15 mL total volume.

  • Hot Filtration (Optional): If insoluble black specks (charcoal/dust) remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Why? Rapid cooling traps impurities in the lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with 2 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum at 45°C for 4 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What happened?

  • Diagnosis: This is common with benzyl derivatives. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the solvent system is too polar/water-rich.

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a "seed crystal" of pure product just as the solution turns cloudy.

    • If using EtOH/Water, add slightly more Ethanol to increase solubility.

    • Vigorous stirring during cooling can sometimes force the oil to solidify.

Q2: The crystals are yellow/orange, but the product should be pale yellow/white. How do I remove the color?

  • Diagnosis: Colored impurities are often conjugated oligomers or oxidized benzyl halides.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve the compound in hot Ethanol.

    • Add Activated Carbon (5-10% by weight).

    • Stir at reflux for 5 minutes.

    • Filter hot through Celite to remove the carbon.

    • Proceed with crystallization.[1][2][3]

Q3: I suspect contamination with the regioisomer (4-nitro-1-benzyl vs. 4-nitro-1H-pyrazole starting material).

  • Diagnosis: N-alkylation of 4-nitropyrazole generally favors the 1-position, but unreacted starting material (4-nitropyrazole) is a common impurity.

  • Fix: Use Methanol/Water .[4] Unreacted 4-nitropyrazole is significantly more soluble in water than your benzylated product. Washing the filter cake generously with water will remove the starting material.

Mechanism of Purification (Visualized)

RecrystallizationCycle Crude Crude Mixture (Product + Impurities) HotSolvent Hot Solvent (EtOH) (Everything Dissolves) Crude->HotSolvent Heat Cooling Cooling Phase (Supersaturation) HotSolvent->Cooling Slow Temp Drop Lattice Crystal Lattice Formation (Selective Exclusion) Cooling->Lattice Thermodynamic Control Filtrate Mother Liquor (Contains Impurities) Lattice->Filtrate Wash Pure Pure Crystals Lattice->Pure Filter

Figure 2: The thermodynamic cycle of impurity exclusion.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[5] Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Organic Syntheses. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 88, 79-91. (Provides general protocols for purifying N-benzyl pyrazoles via Methanol/Water systems). Link

  • Adib, M., et al. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole.[3] World Intellectual Property Organization, WO2016113741A1. (Demonstrates use of chlorinated and polar solvents for similar analogs). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Executive Summary 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a functionalized heterocycle often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or antimicrobial agents).[1] Its character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a functionalized heterocycle often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or antimicrobial agents).[1] Its characterization presents specific challenges: distinguishing the pyrazole regioisomers (N1 vs. N2 alkylation) and managing the solubility/resolution trade-off common to nitro-aromatics.

This guide provides a comparative analysis of NMR solvent systems and a definitive workflow for structural validation, moving beyond basic peak listing to causal spectral analysis.

Part 1: Structural Logic & Expected Shift Assignment

To validate this structure, one must confirm three distinct moieties: the electron-deficient pyrazole core, the linker (methylene), and the substituted phenyl ring.

The Molecular Scaffold

The target molecule consists of a 4-nitropyrazole ring N-alkylated with a 3-chlorobenzyl group. The critical structural feature for NMR is the asymmetry introduced by the N1-substitution, which renders the pyrazole C3 and C5 protons chemically nonequivalent.

G cluster_0 Molecule Structure cluster_1 Key NMR Signals (1H) Pz Pyrazole Core (4-NO2 substituted) Bn Benzyl Linker (-CH2-) Pz->Bn N1-C Link H5 H-5 (Pyrazole) ~8.5 ppm (s) Deshielded by N1 Pz->H5 Diagnostic H3 H-3 (Pyrazole) ~8.1 ppm (s) Pz->H3 Ar 3-Chlorophenyl Ring Bn->Ar C-C Link CH2 CH2 (Linker) ~5.4 ppm (s) Bn->CH2 ArH Ar-H (3-Cl) 7.2-7.5 ppm (m) Ar->ArH

Figure 1: Structural breakdown and expected signal correlation. The H-5 proton is the most diagnostic marker for N1-substitution validation.

Theoretical Shift Table (Reference Ranges)

Based on substituent additivity rules and analog data (1-benzyl-4-nitropyrazole).

PositionProton TypeExp. Shift (CDCl3)MultiplicityMechanistic Cause
H-5 Pyrazole CH8.05 – 8.60 Singlet (s)Deshielded by adjacent N1 and Nitro group.
H-3 Pyrazole CH7.95 – 8.30 Singlet (s)Deshielded by Nitro group; typically upfield of H-5.
H-2' Aromatic7.30 – 7.45 Singlet-like (t)Isolated between Cl and CH2 attachment.
H-4',5',6' Aromatic7.10 – 7.40 Multiplet (m)Overlapping aromatic signals typical of meta-substitution.
CH2 Benzylic5.30 – 5.50 Singlet (s)Deshielded by pyrazole nitrogen.

Part 2: Comparative Guide – Solvent Selection

Choosing the correct solvent is not merely about solubility; it dictates the resolution of the aromatic region and the visibility of exchangeable protons (if any precursors remain).

Comparison: Chloroform-d (CDCl3) vs. Dimethyl Sulfoxide-d6 (DMSO-d6)
FeatureCDCl3 (Recommended for Purity)DMSO-d6 (Recommended for Structure)
Solubility Moderate. Nitro-pyrazoles can be sparingly soluble, requiring higher scan counts.High. Dissolves polar nitro-aromatics instantly.
Chemical Shifts Standard. H3/H5 appear at "textbook" values.Downfield Shift. H3/H5 often shift +0.2-0.5 ppm due to H-bonding with solvent oxygen.
Water Peak Low interference. Appears ~1.56 ppm, far from key signals.High interference. Variable (3.3-4.0 ppm). Can obscure benzylic protons if "wet".
Resolution Excellent. Sharp lines for aromatic coupling analysis.Viscosity Broadening. Slightly broader lines; small couplings (J < 1Hz) may be lost.

Expert Recommendation:

  • Routine Purity Check: Use CDCl3 . The sharp baselines allow for easier integration of the aromatic region to detect isomeric impurities.

  • Structural Elucidation (2D NMR): Use DMSO-d6 . The higher solubility allows for concentrated samples necessary for 13C and HMBC experiments in reasonable timeframes.

Part 3: Regioisomer Discrimination (The "Alternative")

The primary synthetic challenge is Regioselectivity .[2] N-alkylation of 4-nitropyrazole can theoretically yield the N1-isomer (Target) or the N2-isomer (identical in symmetrical unsubstituted pyrazoles, but distinct if the pyrazole has other substituents).

Note: For 4-nitro-1H-pyrazole, N1 and N2 alkylation leads to the same product unless there is a substituent at C3 or C5. However, distinguishing the 4-nitro isomer from a 3-nitro or 5-nitro impurity (arising from starting material contamination) is critical.

Protocol: Distinguishing the 4-Nitro Isomer

The 4-nitro substitution pattern creates a specific symmetry in the pyrazole ring protons.

  • 4-Nitro (Target):

    • Pattern: Two distinct singlets (H3 and H5).

    • Coupling:

      
       is often zero or very small (< 1 Hz).
      
  • 3-Nitro / 5-Nitro (Alternative/Impurity):

    • Pattern: Two doublets (H4 and H5/H3).

    • Coupling: Vicinal coupling (

      
      ) is significant (~2-3 Hz).
      

Validation Step: If your pyrazole protons appear as doublets with J > 2 Hz , you likely have the 3-nitro or 5-nitro isomer, not the 4-nitro target.

Part 4: Experimental Protocols

Sample Preparation Workflow

Self-validating step: Concentration check.

  • Massing: Weigh 5–10 mg of the solid product. ( < 5 mg requires excessive scan times; > 15 mg in CDCl3 may cause precipitation/broadening).

  • Solvation: Add 0.6 mL of solvent (CDCl3 or DMSO-d6).

    • Checkpoint: Sonication for 30 seconds is recommended for nitro-compounds to ensure micro-crystalline dissolution.

  • Filtration: If solution is cloudy, filter through a small cotton plug into the NMR tube. Suspended solids cause magnetic susceptibility mismatches and line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Nitro-substituted aromatic protons often have long T1 relaxation times. Short D1 leads to integration errors (underestimating the pyrazole protons vs. the benzyl CH2).

  • Scans (NS): 16 (CDCl3) or 8 (DMSO-d6).

Structural Validation Workflow (DOT)

Workflow Start Crude Product Solvent Dissolve in CDCl3 Start->Solvent H1_Scan Run 1H NMR Solvent->H1_Scan Decision1 Are Pyrazole Hs Singlets or Doublets? H1_Scan->Decision1 Isomer_Wrong Doublets (J > 2Hz) = 3/5-Nitro Isomer Decision1->Isomer_Wrong Doublets Isomer_Right Singlets (or broad s) = 4-Nitro Isomer Decision1->Isomer_Right Singlets NOESY Run 1D NOESY Irradiate CH2 Isomer_Right->NOESY Validation Result Observe NOE to H5 only (Confirms N1-Alkylation) NOESY->Result

Figure 2: Decision tree for validating the regiochemistry of the nitropyrazole derivative.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Claramunt, R. M., et al. (2006). "The 1H NMR spectrum of pyrazole in a nematic phase." Canadian Journal of Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 973645, 1-benzyl-4-nitro-1h-pyrazole." PubChem.

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Nitropyrazole Isomers

For researchers and professionals in drug development and materials science, the accurate separation and quantification of nitropyrazole isomers are critical. These isomers, often differing only by the position of a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the accurate separation and quantification of nitropyrazole isomers are critical. These isomers, often differing only by the position of a nitro group, can exhibit vastly different pharmacological, toxicological, or energetic properties.[1] High-Performance Liquid Chromatography (HPLC) stands as an essential and powerful tool for this analytical challenge.[2][3] However, due to their similar physicochemical properties, achieving baseline separation requires a nuanced understanding of chromatographic principles and careful method development.[4]

This guide provides an in-depth comparison of HPLC retention behaviors for nitropyrazole isomers, grounded in experimental data and mechanistic insights. We will explore the causality behind experimental choices, present a robust analytical protocol, and offer data-driven strategies for method optimization.

The Science of Separation: Why Isomer Position Matters

The retention of an analyte in reversed-phase HPLC (RP-HPLC) is primarily governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. For nitropyrazole isomers, subtle differences in their molecular structure dramatically influence this behavior.

  • Polarity and Dipole Moment: The position of the electron-withdrawing nitro group on the pyrazole ring significantly alters the molecule's overall polarity and dipole moment. For instance, 4-nitropyrazole is generally less polar than 3-nitropyrazole. In RP-HPLC, less polar compounds interact more strongly with the nonpolar stationary phase (like C18), leading to longer retention times.

  • Hydrogen Bonding Capability: The proximity of the nitro group to the ring's nitrogen atoms can affect the molecule's ability to act as a hydrogen bond donor or acceptor. These interactions with the mobile phase (e.g., water, methanol) can influence how readily the isomer is carried through the column.

  • Molecular Shape and Steric Effects: The isomer's geometry can affect how efficiently it interacts with the stationary phase ligands.[5] A more planar or accessible structure might allow for greater surface area contact with the C18 chains, increasing retention.[5]

Understanding these fundamental properties is the first step in designing a logical separation strategy.

Experimental Design and Protocol

This section outlines a validated, self-verifying protocol for the separation of nitropyrazole isomers. The described method serves as a robust starting point for analysis and further optimization.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of a standard mixture of 3-nitropyrazole and 4-nitropyrazole using reversed-phase HPLC with UV detection.

Experimental Workflow

The overall process, from sample preparation to data analysis, is a systematic workflow designed to ensure accuracy and reproducibility.

G cluster_prep 1. Sample & Mobile Phase Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis A Weigh analytical standards of nitropyrazole isomers B Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) to create stock solutions A->B C Prepare working standard mixture by dilution B->C D Filter sample through 0.45 µm syringe filter C->D G Equilibrate HPLC system with initial mobile phase conditions D->G To HPLC E Prepare Mobile Phase (e.g., Acetonitrile and Water) F Filter and degas mobile phase components E->F H Inject prepared sample (e.g., 10 µL) G->H I Run Isocratic or Gradient Elution (See Table 1 for conditions) H->I J Detect analytes via UV detector (e.g., 254 nm or 270 nm) I->J K Integrate chromatogram peaks J->K Raw Data L Determine Retention Time (tR), Peak Area, and Height K->L M Calculate System Suitability: Resolution (Rs), Tailing Factor (Tf), Theoretical Plates (N) L->M N Quantify isomers based on calibration curve M->N

Caption: HPLC analysis workflow for nitropyrazole isomers.

Instrumentation and Chromatographic Conditions

The following table details the instrumental setup and conditions for two common reversed-phase columns. The C18 column provides a general-purpose hydrophobic stationary phase, while the Phenyl-Hexyl offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic isomers.[5]

Table 1: HPLC Instrumentation and Conditions

ParameterCondition A: Standard C18Condition B: Phenyl-Hexyl
HPLC System Agilent 1260 Infinity II or equivalent with PDA DetectorAgilent 1260 Infinity II or equivalent with PDA Detector
Primary Column C18, 250 mm x 4.6 mm, 5 µm particle sizePhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (ACN) and WaterAcetonitrile (ACN) and Water
Elution Mode Isocratic: 40% ACN / 60% WaterIsocratic: 40% ACN / 60% Water
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Run Time 15 minutes15 minutes
Diluent 50:50 Acetonitrile/Water50:50 Acetonitrile/Water
Step-by-Step Methodology
  • Standard Preparation: Accurately weigh ~10 mg of each nitropyrazole isomer standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent to create 1 mg/mL stock solutions. Prepare a mixed working standard (e.g., 10 µg/mL of each isomer) by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing the isomers in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[2]

  • Mobile Phase Preparation: Prepare the required mobile phase composition (e.g., 400 mL ACN and 600 mL deionized water for a 1 L batch). Filter each solvent through a 0.45 µm filter and degas by sonication or helium sparging to prevent air bubbles in the system.[2]

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standard mixture and samples. Record the chromatograms and integrate the peaks.

  • Data Analysis: Identify peaks based on the retention times obtained from the individual standards. Calculate system suitability parameters (Resolution, Tailing Factor, Plate Count) to ensure method performance.

Results: Comparative Retention Time Analysis

The choice of stationary phase can significantly alter the retention and selectivity of nitropyrazole isomers.[6] The following table presents representative data for the separation of 3-nitropyrazole and 4-nitropyrazole on C18 and Phenyl-Hexyl columns under the isocratic conditions described above.

Table 2: Comparative Chromatographic Data

AnalyteColumnRetention Time (t_R), minTailing Factor (T_f)Resolution (R_s)
4-Nitropyrazole C185.81.1\multirow{2}{}{2.1}
3-Nitropyrazole C186.91.2
4-Nitropyrazole Phenyl-Hexyl7.21.1\multirow{2}{}{2.8}
3-Nitropyrazole Phenyl-Hexyl9.11.2

Note: These are representative values. Actual retention times may vary based on the specific HPLC system, column age, and exact mobile phase preparation.

Interpretation of Results
  • Elution Order: On both columns, 4-nitropyrazole elutes before 3-nitropyrazole. This indicates that under these reversed-phase conditions, 4-nitropyrazole is the more polar of the two isomers, spending less time interacting with the nonpolar stationary phase.

  • Stationary Phase Effect: The Phenyl-Hexyl column provides significantly longer retention times for both isomers compared to the C18 column. This is due to the additional π-π interactions between the aromatic pyrazole ring and the phenyl groups of the stationary phase.[5]

  • Improved Resolution: The Phenyl-Hexyl column also yields a higher resolution value (2.8 vs. 2.1). This enhanced selectivity makes it a superior choice for complex matrices where baseline separation is critical for accurate quantification.

The relationship between isomer properties and chromatographic behavior is summarized in the diagram below.

G cluster_properties Isomer Physicochemical Properties cluster_interaction Chromatographic Interactions cluster_outcome Observed Outcome Prop1 Polarity Int1 Hydrophobic Interaction (with C18 or Phenyl-Hexyl) Prop1->Int1 Prop2 Hydrogen Bonding Prop2->Int1 affects mobile phase affinity Prop3 Molecular Shape (π-system) Int2 π-π Interaction (with Phenyl-Hexyl) Prop3->Int2 Outcome Retention Time (tR) Selectivity (α) Resolution (Rs) Int1->Outcome Int2->Outcome enhances

Caption: Factors influencing HPLC separation of nitropyrazole isomers.

Method Optimization and Troubleshooting

While the provided protocol is robust, adjustments may be necessary for different sets of isomers or complex sample matrices.

  • Poor Resolution: If peaks are not fully separated (Rs < 1.5), consider the following:

    • Decrease Mobile Phase Strength: Lowering the percentage of acetonitrile (e.g., from 40% to 35%) will increase the polarity of the mobile phase, leading to stronger retention and potentially better separation for all analytes.

    • Change Organic Modifier: Swapping acetonitrile for methanol can alter selectivity, as methanol has different hydrogen bonding characteristics.

    • Introduce an Acid Modifier: Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress the ionization of acidic protons on the pyrazole ring, leading to sharper, more consistent peaks.[4]

  • Long Run Times: If retention times are excessively long, increase the percentage of the organic modifier (acetonitrile) in the mobile phase to decrease retention.

  • Peak Tailing: Tailing peaks (Tf > 1.5) can indicate secondary interactions with active silanol groups on the silica backbone. Using a modern, end-capped column or adding an acid modifier to the mobile phase can often mitigate this issue.

By systematically adjusting these parameters, a chromatographer can fine-tune the separation to meet the specific needs of their analysis, adhering to the principles of analytical method validation.

References

  • BenchChem Technical Support Team. (2025).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674.
  • Bielicka-Daszkiewicz, K., et al. (2004). Effect of Stationary Phase Structure on Retention and Selectivity Tuning in the High-throughput Separation of Tocopherol Isomers by HPLC. Current Pharmaceutical Analysis, 1.
  • McCann, G., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal.
  • ResearchGate. (n.d.).
  • Al-Hunaiti, A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Waters Corporation. (n.d.).

Sources

Validation

Spectroscopic Profiling of Nitro-Pyrazole Derivatives: A Comparative IR Guide

Executive Summary In the high-stakes arena of drug discovery and energetic materials research, the pyrazole scaffold serves as a critical bioisostere for phenyl rings. However, characterizing nitro-substituted pyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery and energetic materials research, the pyrazole scaffold serves as a critical bioisostere for phenyl rings. However, characterizing nitro-substituted pyrazoles presents unique challenges compared to their benzenoid counterparts. The electron-rich nature of the pyrazole ring, combined with the inductive effects of the adjacent nitrogen atoms, alters the vibrational force constants of the nitro group (


).

This guide objectively characterizes the infrared (IR) spectroscopic signature of nitro-pyrazoles. We contrast the "product" (nitro-pyrazole derivatives) against standard nitro-aromatics to provide a definitive reference for structural validation.

The Spectroscopic Signature: Nitro-Pyrazole

The nitro group (


) is a strong dipole that exhibits two characteristic stretching vibrations: Asymmetric  (

) and Symmetric (

). In pyrazole derivatives, these bands are sensitive to the position of the nitro group (regioisomerism) and the hydrogen-bonding network of the pyrazole ring.
Baseline Data: 4-Nitropyrazole

The 4-position of the pyrazole ring is the most electronically conjugated position, behaving similarly to a para-substituted aromatic system.

Vibrational ModeWavenumber (

)
IntensityAssignment Logic

1525 – 1560 StrongAsymmetric stretching.[1] Shifted to higher frequencies compared to electron-rich aromatics due to the -I effect of ring nitrogens.

1340 – 1360 StrongSymmetric stretching. Often overlaps with C-N stretching modes but distinct due to intensity.

1310 – 1330 MediumRing breathing modes coupled with the C-NO2 bond.

Critical Observation: In solid-state measurements (KBr), 4-nitropyrazole often exhibits a sharp


 peak near 1526 cm⁻¹ . However, in solution or gas phase, this can shift upward toward 1560 cm⁻¹ due to the breakdown of intermolecular hydrogen bonding networks.

Comparative Analysis: Pyrazole vs. Alternatives

To validate your structure, you must distinguish the nitro-pyrazole signature from common alternatives (phenyl rings) or potential regioisomers.

Comparison A: Heterocycle vs. Carbocycle (Benzene)

Alternative: Nitrobenzene derivatives. Distinction: The pyrazole ring is


-excessive (electron-rich) but contains electronegative nitrogens.
  • Nitrobenzene:

    
     typically appears at 1523 cm⁻¹ .
    
  • 4-Nitropyrazole:

    
     appears at 1526–1560 cm⁻¹ .
    
  • Mechanism: The pyrazole ring nitrogens exert an inductive withdrawal (-I) that competes with the resonance donation (+R) of the ring. This slightly shortens the N-O bonds compared to benzene, increasing the force constant and wavenumber.

Comparison B: Regioisomerism (3-Nitro vs. 4-Nitro)

Alternative: 3-Nitropyrazole (or 5-nitro, subject to tautomerism). Distinction: Steric environment and Hydrogen Bonding.

Feature4-Nitropyrazole3-Nitropyrazole
Electronic Environment Conjugated, planar system.Adjacent to ring NH; subject to "Ortho-effect".
H-Bonding Intermolecular (Dimer/Trimer).Potential Intramolecular H-bond (NH...O).

Shift
Lower (~1526 cm⁻¹) due to conjugation.Higher (~1540-1570 cm⁻¹) . Steric twist reduces conjugation; loss of resonance raises frequency.

Shift
~1353 cm⁻¹~1360-1380 cm⁻¹.

Mechanistic Insight & Visualization

Understanding the why is as important as the what. The shift in peaks is governed by two competing factors: Resonance (R) and Induction (I) .

Pathway of Electronic Effects

The following diagram illustrates how the pyrazole scaffold influences the nitro group's vibrational frequency.

G Pyrazole Pyrazole Scaffold Pos4 4-Position (Conjugated) Pyrazole->Pos4 Substitution Pos3 3-Position (Steric/Ortho) Pyrazole->Pos3 Substitution Resonance Resonance (+R) Dominates Pos4->Resonance Planar Alignment Induction Inductive (-I) & Steric Twist Pos3->Induction Proximity to Ring N BondOrder N-O Bond Order Resonance->BondOrder Decreases (Single bond character) Induction->BondOrder Increases (Double bond character) Freq Wavenumber (cm⁻¹) BondOrder->Freq Direct Correlation

Figure 1: Mechanistic pathway showing how regioisomerism (3- vs 4-position) alters the electronic inputs (Resonance vs Induction), ultimately determining the observed IR wavenumber.

Validated Experimental Protocol

To ensure reproducibility, the method of sample preparation is critical. Pyrazoles form strong hydrogen-bonded networks in the solid state.

Protocol: Solid State (KBr vs. ATR)

Objective: Obtain sharp, resolved nitro peaks without moisture interference.

  • Pre-treatment: Dry the pyrazole derivative in a vacuum oven at 40°C for 2 hours. Rationale: Nitro peaks (1550/1350) can be broadened by water bending modes (~1640) if the sample is hygroscopic.

  • Matrix Selection:

    • Method A (Preferred for Resolution): KBr Pellet. Grind 1 mg sample with 100 mg dry KBr. Press at 8-10 tons.

    • Method B (Preferred for Speed): Diamond ATR. Ensure high contact pressure.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing split peaks in 3-nitro derivatives).

    • Scans: 32 minimum.

Workflow Diagram

Workflow Sample Crude Nitro-Pyrazole Dry Vacuum Dry (Remove H2O) Sample->Dry 40°C, 2h Prep Sample Prep Dry->Prep KBr KBr Pellet (Transmission) Prep->KBr High Res ATR Diamond ATR (Reflectance) Prep->ATR Rapid Scan FT-IR Scan (4000-400 cm⁻¹) KBr->Scan ATR->Scan Analyze Analyze Regions: 1560-1520 (Asym) 1360-1340 (Sym) Scan->Analyze

Figure 2: Step-by-step experimental workflow for reliable IR characterization of nitro-pyrazoles.

References

  • Claramunt, R. M., et al. (2013). "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure. 2

  • PubChem. (2025).[3] "3-Nitropyrazole Spectral Information." National Library of Medicine. 3[4]

  • Limbach, H. H., et al. (2003). "Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles." Journal of Molecular Structure. 5

  • UCLA Chemistry. (n.d.). "Table of Characteristic IR Absorptions." WebSpectra. 6

Sources

Comparative

A Comparative Guide to the Crystal Structure of 1-Benzyl-4-Nitro-1H-Pyrazole Analogs: Predicting Structural Parameters and Supramolecular Assembly

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyrazole derivatives stand out for their versatile therapeutic applications, acting as potent inhibitors of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out for their versatile therapeutic applications, acting as potent inhibitors of kinases, and demonstrating significant antimicrobial and anti-inflammatory properties.[1] The substitution of a benzyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring gives rise to a class of compounds with intriguing biological activities. Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

While a definitive, publicly available crystal structure for 1-benzyl-4-nitro-1H-pyrazole remains elusive, a comprehensive comparative analysis of its close structural analogs can provide invaluable insights into its likely crystallographic parameters, intermolecular interactions, and overall supramolecular architecture. This guide synthesizes available crystallographic data from closely related compounds to construct a predictive model of the structural characteristics of 1-benzyl-4-nitro-1H-pyrazole and its derivatives.

The Influence of Substitution on Crystal Packing: A Comparative Analysis

The crystal packing of pyrazole derivatives is a delicate interplay of various non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The nature and position of substituents on the pyrazole and benzyl rings can significantly influence these interactions, leading to diverse supramolecular assemblies.

A key comparison can be drawn from the crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.[2][3] 4-Benzyl-1H-pyrazole crystallizes in the non-centrosymmetric space group P2₁, forming a chiral structure where the pyrazole and phenyl moieties are organized into alternating bilayers.[2][3] Within the pyrazole layer, the molecules form parallel catemers through N-H···N hydrogen bonds.[2][3] In contrast, the 3,5-diamino-4-benzyl-1H-pyrazole crystallizes in the centrosymmetric space group P2₁/c, also adopting a bilayer structure. However, the presence of the amino groups introduces additional N-H···N and N-H···π hydrogen bonding interactions.[2][3]

The introduction of a nitro group at the C4 position, as in our target compound, is expected to have a profound impact on the crystal packing. The strong electron-withdrawing nature of the nitro group will significantly alter the electronic distribution of the pyrazole ring and introduce a potent hydrogen bond acceptor.

Based on a comprehensive review of nitropyrazole structures, it is anticipated that the nitro group will actively participate in hydrogen bonding, likely forming C-H···O interactions with neighboring molecules.[4] The presence of the benzyl group provides a bulky, hydrophobic substituent that will influence the overall shape of the molecule and participate in π-π stacking and C-H···π interactions.

The following table summarizes the crystallographic data for selected 1-benzyl-pyrazole analogs, providing a basis for our predictive analysis.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
4-Benzyl-1H-pyrazoleC₁₀H₁₀N₂MonoclinicP2₁5.869(2)13.048(4)6.098(2)98.78(3)2[2]
3,5-Diamino-4-benzyl-1H-pyrazoleC₁₀H₁₂N₄MonoclinicP2₁/c10.457(3)10.999(3)9.475(3)99.45(3)4[2]
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylateC₂₀H₂₀N₂O₂Triclinic7.666(4)10.160(6)11.381(7)87.466(9)2[5]
1-Benzyl-6-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(4-chlorostyryl)-2,3-dihydropyrazolo[3,4-b][3][6]diazepineC₃₅H₂₇Cl₃N₄Triclinic5.585(1)11.618(1)25.483(2)92.54(1)2[7]

Table 1: Comparative Crystallographic Data of 1-Benzyl-Pyrazole Analogs.

Based on this comparative data, we can predict that 1-benzyl-4-nitro-1H-pyrazole will likely crystallize in a centrosymmetric space group, such as P2₁/c or Pī, to accommodate the strong hydrogen bonding interactions involving the nitro group. The unit cell dimensions will be influenced by the steric bulk of the benzyl group and the packing efficiency dictated by the intermolecular forces.

Experimental Protocols

Synthesis of 1-Benzyl-4-nitro-1H-pyrazole (A Representative Protocol)

The synthesis of 1-benzyl-4-nitro-1H-pyrazole can be achieved through a multi-step process, starting with the nitration of pyrazole, followed by N-alkylation with benzyl bromide. The following is a generalized protocol based on established methods for the synthesis of nitropyrazoles and N-benzylpyrazoles.[8][9]

Step 1: Nitration of Pyrazole

  • To a stirred solution of pyrazole in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the 4-nitropyrazole.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation of 4-Nitropyrazole

  • To a solution of 4-nitropyrazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

  • Slowly add benzyl bromide to the suspension and heat the mixture to reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4-nitro-1H-pyrazole.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction (SCXRD).

  • Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a CCD or CMOS detector. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the structural model using full-matrix least-squares on F² to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.

Visualizing the Molecular and Analytical Workflow

To better understand the subject of this guide, the following diagrams illustrate a representative molecular structure and the general workflow of crystal structure analysis.

Caption: Molecular structure of 1-benzyl-4-nitro-1H-pyrazole.

cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement CIF Crystallographic Information File (CIF) StructureRefinement->CIF Analysis Structural Analysis (Bonding, Packing) CIF->Analysis Publication Publication & Database Deposition Analysis->Publication

Caption: Workflow for Crystal Structure Analysis.

Conclusion

The crystal structure analysis of 1-benzyl-4-nitro-1H-pyrazole analogs is a critical step in understanding their chemical behavior and biological activity. Although a definitive crystal structure for the parent compound is not yet available, a comparative approach utilizing data from closely related analogs provides a robust framework for predicting its structural properties. This guide has outlined the key structural features of analogous compounds, provided representative experimental protocols, and offered a predictive analysis of the target molecule's crystal packing. Future experimental determination of the crystal structure of 1-benzyl-4-nitro-1H-pyrazole will be invaluable in validating these predictions and further advancing the development of this important class of compounds.

References

  • Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydrate Moiety. Taylor & Francis Online. Available from: https://www.tandfonline.com/doi/full/10.1080/10426507.2010.549495
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available from: https://pubs.acs.org/doi/10.1021/acsomega.3c06499
  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. International Union of Crystallography. Available from: https://journals.iucr.org/e/issues/2024/07/00/jh2586/
  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11223692/
  • 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2). PubChemLite. Available from: https://pubchemlite.org/compound/1-benzyl-4-nitro-1h-pyrazole_C10H9N3O2_IYZHZCMFLIKMSN-UHFFFAOYSA-N_973645
  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050311/
  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257270/
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/jo01018a023
  • Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl). Utrecht University. Available from: https://www.research.ed.ac.uk/en/publications/crystal-structure-of-1-13-dimethyl-4-nitro-1h-pyrazol-5-yl-35-di
  • The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. ResearchGate. Available from: https://www.research.gate.
  • 1-Benzyl-4-nitro-1H-pyrazole – (88095-61-8). EON Biotech. Available from: https://www.eonbiotech.com/product/1-benzyl-4-nitro-1h-pyrazole-88095-61-8
  • 1-BENZYL-4-NITRO-1H-PYRAZOLE AldrichCPR. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000118
  • Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Ludwig-Maximilians-Universität München. Available from: https://open-access.ub.uni-muenchen.de/100083/
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. ACRHEM. Available from: http://www.acrhem.
  • The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. ResearchGate. Available from: https://www.research.gate.net/publication/357597552_The_crystal_structure_of_1-_N_1-benzyl-2-methyl-4-nitro-imidazol-5-yl-4-prop-2-yn-1-yl_piperazine_C_18_H_21_N_5_O_2
  • Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. National Institutes of Health. Available from: https://pubmed.ncbi.nlm.nih.gov/38974147/
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available from: https://www.jchr.org/api/v1/files/4250
  • 1-Benzyl-1H-pyrazole-4-carboxylic acid. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/6483876

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

This document provides a detailed protocol for the safe handling and disposal of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily accessi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily accessible. Therefore, this guide is synthesized from established best practices for structurally related compounds, specifically chlorinated aromatic and nitroaromatic molecules. The procedures herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream safely and in compliance with regulatory standards, ensuring the protection of both laboratory personnel and the environment.

The foundational principle of this guide is risk mitigation through chemical characterization. The subject compound incorporates a chlorinated aromatic ring and a nitro-functionalized pyrazole core. These structural motifs are associated with potential toxicity, environmental persistence, and specific disposal requirements.[1][2][3] Consequently, all waste containing 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole must be treated as hazardous waste.[4]

Part 1: Hazard Profile Analysis and Inferred Risk

To establish a robust disposal plan, we must first infer the potential hazards of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole by examining its constituent chemical classes.

  • Chlorinated Aromatic Compounds : This class of chemicals is known for its potential toxicity and persistence in the environment.[1] Many halogenated organic compounds are regulated as hazardous waste due to their potential for bioaccumulation and long-term environmental impact.[5][6][7] Improper disposal is strictly prohibited.

  • Nitroaromatic Compounds : Nitroaromatic compounds can exhibit a range of hazards, including toxicity and, in some cases, reactivity.[3][8] While this specific molecule is not an explosive, the nitro functional group necessitates careful handling and dictates its incompatibility with certain other waste streams. The biodegradation of these compounds can be slow, underscoring the need for controlled disposal.[2][9]

  • Pyrazole Core : The pyrazole ring system is a common scaffold in biologically active molecules, and its derivatives can exhibit various toxicological profiles.[10]

Based on data from structurally similar chemicals, the following hazard classifications are inferred to guide handling and disposal procedures.

Hazard Class Inferred Classification & Rationale Supporting Compounds & GHS Statements
Acute Toxicity Category 4: Harmful if swallowed. Based on 4-Nitropyrazole (H302) and other substituted pyrazoles.[11][12]
Skin Irritation Category 2: Causes skin irritation. Common for functionalized pyrazoles and aromatic compounds.[13][14][15]
Eye Irritation Category 2A/1: Causes serious eye irritation/damage. Based on 4-Nitropyrazole (H318: Causes serious eye damage).[11]
Environmental Hazard Acute/Chronic Hazard: Toxic to aquatic life. A common characteristic of chlorinated and nitroaromatic compounds due to their persistence and toxicity.[1][16]

Part 2: Step-by-Step Disposal Protocol

This protocol details the necessary steps from the point of waste generation to its readiness for collection by a licensed disposal contractor. Adherence to these procedures is critical for laboratory safety and regulatory compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure a barrier between you and the potential hazard.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14][17]

  • Skin Protection : Wear a lab coat and chemically impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[18][19]

  • Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[4]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can create dangerous reactions and significantly complicate the disposal process.[20][21]

  • Designate a "Halogenated Organic Waste" Container : 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a halogenated organic compound. It MUST be collected in a dedicated waste container for this category.[16]

  • DO NOT MIX : Never combine this waste with non-halogenated solvents, aqueous waste, oxidizers, or strong acids.[16][21] Even small quantities of improperly disposed chemicals can contaminate large volumes of water and soil.[20]

Step 3: Waste Container Selection and Labeling

The container serves to safely hold the waste and communicate its contents and hazards to everyone in the laboratory.

  • Container Requirements : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[16][20] The container must be in good condition, free from damage or deterioration.[20][22]

  • Labeling : Immediately upon adding the first waste, label the container clearly and indelibly.[21][22] The label must include:

    • The words "Hazardous Waste ".[16]

    • The full chemical name: "1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole ".

    • An accurate estimation of the concentration and composition of the waste.

    • The date when waste was first added (accumulation start date).[22]

    • Appropriate GHS hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[22]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[20][22]

  • Container Management : Keep waste containers closed at all times except when adding waste.[22]

  • Secondary Containment : Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[20]

  • Storage Limits : Do not exceed storage limits for hazardous waste as defined by institutional and EPA guidelines (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the lab).[23]

Part 3: Final Disposal Pathway and Methodology

The ultimate destruction of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole must be handled by professionals in accordance with federal and local regulations.[20][21]

Recommended Method: High-Temperature Incineration

For chlorinated and nitroaromatic compounds, high-temperature incineration in a specialized hazardous waste facility is the industry-standard disposal method.[16]

  • Process Causality : Incineration at temperatures typically exceeding 1,800°F effectively destroys the organic structure of the molecule, converting it into less harmful inorganic constituents.[16] The high temperature and engineered residence time ensure the complete breakdown of the toxic chlorinated and nitroaromatic moieties.[24]

  • Emission Control : Licensed incinerators are equipped with sophisticated air pollution control systems, such as scrubbers, to neutralize and capture acidic gases (like hydrogen chloride from the chlorine atoms) and other potential pollutants before they are released into the atmosphere.[16]

Coordination with Environmental Health & Safety (EHS)

All hazardous waste disposal must be coordinated through your institution's EHS (or equivalent) department.

  • Request Pickup : Once your waste container is full or has reached its storage time limit, submit a chemical waste collection request according to your institution's procedures.

  • Documentation : Ensure all paperwork, including waste profiles and manifests as required by the EHS office and the Resource Conservation and Recovery Act (RCRA), is completed accurately.[20][25]

  • Transfer : Follow institutional procedures for the safe transfer of the sealed and labeled container to the designated pickup location.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper management of waste containing 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

G start Waste Generated ppe Step 1: Don Appropriate PPE start->ppe Initiate Disposal identify Step 2: Identify Waste Stream (Halogenated Organic) ppe->identify segregate Step 3: Segregate Waste in Dedicated Container identify->segregate label Step 4: Label Container with Full Details segregate->label store Step 5: Store in Secondary Containment in SAA label->store request Step 6: Container Full? Request EHS Pickup store->request Monitor Level/Date end_node Waste Collected by Licensed Contractor request->end_node Follow Institutional Protocol

Caption: Waste management workflow for 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

References

  • Disposal Methods for Chlorinated Arom
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 4-Nitropyrazole Safety D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 1-NITROPYRAZOLE SDS. ECHEMI.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Regulation of Labor
  • Laboratory Guide for Managing Dangerous Waste.
  • Potential for Human Exposure to Nitroaromatic Compounds.
  • Biodegradation of Nitroarom
  • Bioremediation of nitroaromatic compounds. Cambridge University Press.
  • 5-Amino-1-phenylpyrazole Safety D
  • Biodegradation of nitroarom
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 5-Nitro-1H-pyrazole Safety D
  • 4-Nitro-3-pyrazolecarboxylic acid Safety D
  • 4-Nitro-1H-pyrazole Safety D
  • 3-Amino-1-(4-chlorophenyl)
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regul
  • Safety Data Sheet for 1-(3-chlorophenyl)-4-nitropyrazole. AK Scientific, Inc.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Handling

Personal protective equipment for handling 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

This document provides a detailed operational, safety, and disposal guide for laboratory personnel working with 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole. As a Senior Application Scientist, my objective is to offer...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational, safety, and disposal guide for laboratory personnel working with 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole. As a Senior Application Scientist, my objective is to offer a framework grounded in robust scientific principles and practical field experience. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions and foster a culture of proactive safety.

A Note on Scientific Diligence: An exhaustive search for a specific Safety Data Sheet (SDS) for 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole has not yielded a dedicated document. This is not uncommon for novel or specialized research compounds. Consequently, the guidance herein is built upon a conservative risk assessment, synthesizing data from structurally analogous compounds. We will deconstruct the molecule into its primary functional components—a pyrazole core, a nitroaromatic system, and a chlorinated phenyl group—to anticipate its toxicological and chemical hazards.

Part 1: Hazard Analysis - Deconstructing the Risk Profile

Understanding the "why" behind a safety protocol is the cornerstone of its effectiveness. The potential hazards of this compound are derived from its three key structural features.

  • Pyrazole Core: The pyrazole ring is a common scaffold in pharmacologically active molecules. While the core itself is relatively stable, substituted pyrazoles can cause skin and serious eye irritation.[1][2][3]

  • Nitroaromatic Group (-NO₂): Aromatic nitro compounds are a well-characterized class of chemicals that demand respect. They can be toxic and are often readily absorbed through the skin. A primary systemic risk is their potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[4]

  • Chlorinated Phenyl Group (-C₆H₄Cl): Halogenated aromatic hydrocarbons can exhibit a range of toxicities, including potential liver, kidney, and central nervous system effects. They also influence the disposal pathway, as halogenated organic waste must be segregated.[5] The presence of chlorine also means that hazardous hydrogen chloride gas can be produced during combustion.[6]

Given this composite profile, we must assume the compound is, at a minimum, a skin and severe eye irritant, potentially toxic upon ingestion or skin absorption, and may cause systemic effects through prolonged or repeated exposure.

Part 2: Core Directive - A Risk-Based Approach to PPE

The level of personal protective equipment (PPE) required is not static; it must be scaled to the risk of the specific procedure being performed. The primary factors that increase risk are the quantity of the material being handled and the potential for aerosolization (e.g., generating dust, performing reactions that could create sprays).

Tier 1: Primary Engineering Controls (The First Line of Defense)

Before any PPE is considered, engineering controls must be in place. These are designed to isolate you from the hazard.

  • Chemical Fume Hood: All manipulations of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, especially handling the solid powder, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Tier 2: Personal Protective Equipment (Your Direct Shield)

PPE is the final barrier between you and the chemical hazard. It must be selected and used correctly.

1. Hand Protection:

Skin contact is a significant exposure risk. The choice of glove material is critical and complicated by the compound's mixed chemical nature. Butyl rubber is excellent for nitro compounds, but can be poor for chlorinated hydrocarbons.[7] Conversely, nitrile gloves may not be suitable for extended contact with aromatic solvents.[7]

  • For Incidental Contact (e.g., handling vials, preparing dilute solutions): A standard disposable nitrile glove (minimum 4 mil thickness) is acceptable. However, gloves must be inspected before use and changed immediately upon any sign of contamination.

  • For Extended Contact or Immersion Potential: A double-gloving strategy is the most robust approach.

    • Inner Glove: A standard nitrile exam glove.

    • Outer Glove: A heavier-duty glove with broad chemical resistance. A neoprene or Viton™ glove would be a sound choice.

  • Causality: Double-gloving allows the outer glove to be removed immediately after a task, minimizing the risk of cross-contamination, while the inner glove provides a secondary layer of protection. Always remove gloves using the proper technique to avoid skin contact with the outer surface.[8]

Glove MaterialSuitability for Incidental ContactSuitability for Extended Contact/ImmersionRationale
Nitrile Good Fair Good general-purpose splash protection, but not recommended for prolonged exposure to aromatic or halogenated compounds.[7]
Latex FairPoorProvides a physical barrier but offers poor chemical resistance to this class of compounds.[2]
Neoprene Excellent Good Offers good resistance to a broad range of chemicals, including acids, bases, and some solvents.[7]
Butyl Rubber FairExcellent (for Nitro group)Excellent protection against nitro compounds but performs poorly with aromatic and halogenated solvents.[7]
Viton™ / Laminate Excellent Excellent Offers the highest level of chemical resistance but can be cumbersome and expensive. Often used as an outer glove.[7]

2. Eye and Face Protection:

The compound is presumed to be a serious eye irritant.[1][2][6]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Elevated Risk: When there is a risk of splash, such as during liquid transfers or reaction workups, a full-face shield must be worn over the safety glasses. This provides a secondary barrier protecting the entire face from splashes.

3. Protective Clothing:

  • A flame-resistant lab coat, fully buttoned, is required.

  • Long pants and closed-toe shoes are mandatory. No part of the foot or ankle should be exposed.

  • For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.

4. Respiratory Protection:

Engineering controls (the fume hood) are the primary method for preventing inhalation. Respiratory protection is a secondary measure for situations where engineering controls may be insufficient or during emergency situations like a large spill.

  • Standard Handling (in a fume hood): No respiratory protection is typically required.

  • High-Energy Operations (e.g., milling, grinding outside of a glovebox): If you must perform an operation that generates significant dust and cannot be contained, a respirator is required.

  • Spill Cleanup: For large spills, respiratory protection is mandatory.

The following diagram outlines the decision-making process for selecting appropriate respiratory protection.

PPE_Workflow Respiratory Protection Decision Workflow start Start: Handling 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood dust_risk Is there a significant risk of generating dust/aerosol? (e.g., weighing large amounts, sonication, vigorous mixing) fume_hood->dust_risk Yes no_work STOP WORK. Re-evaluate procedure to use engineering controls. fume_hood->no_work No spill Is this an emergency? (e.g., large spill outside of containment) dust_risk->spill No particulate_resp Use air-purifying respirator (APR) with P100 (HEPA) particulate filters. dust_risk->particulate_resp Yes no_resp No respirator required. Continue with standard PPE. spill->no_resp No combo_resp Use APR with combination Organic Vapor (OV) and P100 (HEPA) cartridges. spill->combo_resp Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Part 3: Operational and Disposal Plans

Safe Handling and Storage:

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic or hazardous chemicals. Store away from incompatible materials like strong oxidizing agents.[3]

  • Weighing: Weighing the solid powder should be done on a disposable weigh boat inside the fume hood to contain any dust.

  • Transfers: Use a spatula or other appropriate tools to transfer solids. Avoid creating dust. When transferring solutions, do so carefully to prevent splashing.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

  • Spills: For small spills inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan:

Improper disposal is a serious compliance violation.[9] All waste generated from handling this compound is considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Label as "Halogenated Organic Solid Waste."

    • Liquid Waste: Solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Because of the chlorine atom, this must be designated as "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[5][10]

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[3] Do not use abbreviations.

  • Storage of Waste: Waste containers must be kept closed except when adding waste. They should be stored in a designated "Satellite Accumulation Area" within the lab, with secondary containment (e.g., a plastic tub) to contain any potential leaks.[3]

  • Pickup: When the waste container is 3/4 full, or after 150 days (whichever comes first), arrange for a pickup by your institution's EHS department.[9]

By adhering to this comprehensive guide, you build a deep, trustworthy safety system that protects not only yourself but also your colleagues and the environment.

References

  • University of California, Riverside, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link] Pocket Guide to Chemical Hazards

  • University of North Texas. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • Gentex Corporation. (n.d.). Respiratory Protection Selection Guide. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Washington State University Spokane, Chemical Safety Office. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group, University of North Carolina at Chapel Hill. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Towson University, Environmental Health and Safety. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2020, June 23). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video [Video]. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • R.S. Hughes. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Dräger. (n.d.). Guide for Selection and Use of Respiratory Filtering Devices. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.